Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) remains one of the most widely utilized antifungal agents in clinical practice decades after its initial patenting in 1981 and commercial introduction in 1988. As a triazole antifungal drug, its primary mechanism of action involves the inhibition of 14-α lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity. The expiration of this compound's patent in 2005 has transformed its structural motif into an attractive platform for designing novel derivatives, particularly as the global incidence of antifungal resistance continues to rise at an alarming rate. The World Health Organization has recognized antifungal resistance as one of the top ten global public health threats, driving urgent research into more effective analogs and derivatives that can overcome resistance mechanisms while maintaining favorable safety profiles. [1] [2] [3]
The molecular structure of this compound presents three strategic regions for chemical modification: the 1,2,4-triazole rings, the aromatic ring (specifically the 2,4-difluorophenyl group), and the hydroxyl group. Each region offers distinct opportunities for enhancing antifungal potency, improving pharmacokinetic parameters, and countering specific resistance mechanisms. Recent advances in synthetic chemistry, combined with a better understanding of resistance mechanisms at the molecular level, have accelerated the development of novel this compound derivatives with enhanced therapeutic potential. This comprehensive review synthesizes current research trends in this compound chemical modifications, with particular emphasis on strategic alterations to the triazole and aromatic rings that have shown promise in addressing the mounting challenge of antifungal resistance. [1] [2]
The triazole rings in this compound are essential for its mechanism of action, directly coordinating with the heme iron in the target enzyme CYP51. Research has focused on various modifications to these rings to enhance binding affinity and overcome resistance mutations while maintaining the crucial interaction with the enzyme active site.
Table 1: Triazole Ring Modification Strategies and Their Effects
| Modification Type | Specific Approaches | Key Findings | Reference |
|---|---|---|---|
| Ring Replacement | Imidazole, tetrazole rings | Altered specificity for fungal CYP51; mixed efficacy against resistant strains | [2] |
| N-Alkylation | Varied alkyl chain lengths | Enhanced membrane permeability; potential for improved pharmacokinetics | [1] [2] |
| Deuterium Substitution | H/D exchange at specific positions | Improved metabolic stability and pharmacokinetic properties | [2] |
| Triazole Position Isomers | 1,2,3-triazole vs. 1,2,4-triazole | Altered binding orientation to enzyme active site; species-dependent potency | [2] |
Recent innovations in triazole ring modifications include site-selective silver-catalyzed C-H bond deuteration, which enables precise incorporation of deuterium atoms at specific positions on the triazole rings. This approach, demonstrated by Tlahuext-Aca et al. in 2021, utilizes silver complexes with C,P-ligands to mediate hydrogen/deuterium exchange between this compound and deuterated methanol. The resulting deuterated analogs show improved metabolic stability and pharmacokinetic properties while maintaining the antifungal activity of the parent compound. Alternative deuteration methods using manganese core-shell nanoparticles have also been developed, though these typically require higher catalyst loading and more strenuous reaction conditions. The strategic placement of deuterium atoms represents a subtle yet powerful modification that enhances the drug's residence time without dramatically altering its molecular structure or mechanism of action. [2]
The aromatic region of this compound, specifically the 2,4-difluorophenyl group, plays a critical role in hydrophobic interactions with the enzyme binding pocket. Modifications in this region have focused on enhancing these interactions and improving the molecule's overall physicochemical properties.
Table 2: Aromatic Ring Modification Approaches and Outcomes
| Modification Strategy | Specific Structural Changes | Biological Impact | Reference |
|---|---|---|---|
| Halogen Substitution | Bromo, chloro derivatives; mixed halogenation | Increased lipophilicity and membrane penetration; varied spectrum | [2] |
| Electron-Donating Groups | Methoxy, methyl substitutions | Enhanced aromatic ring electron density; modified enzyme binding | [2] |
| Bulkier Aromatic Systems | Naphthalene, biphenyl replacements | Increased hydrophobic interactions; potential for enhanced potency | [1] |
| Heteroaromatic Replacement | Pyridine, pyrimidine rings | Altered electronic properties and hydrogen bonding capacity | [2] |
The fluorine atoms at the 2 and 4 positions of the aromatic ring have been identified as crucial for optimal activity, contributing to both electronic effects and metabolic stability. Research into alternative substitution patterns has revealed that maintaining at least one fluorine atom at these positions typically preserves antifungal activity, while complete removal of halogen substituents generally results in diminished potency. Some of the most promising derivatives feature extended aromatic systems or heteroaromatic replacements that maintain the planar geometry required for enzyme binding while introducing additional interaction points within the binding pocket. These structural alterations have shown potential in overcoming resistance mediated by mutations in the ERG11 gene, which encodes the target enzyme 14-α lanosterol demethylase, particularly in challenging pathogens like Candida auris. [1] [2]
The hydroxyl group and the propan-2-ol linker connecting the triazole rings and aromatic system represent a third region for strategic modification. While this hydroxyl group contributes to the molecule's solubility and hydrogen-bonding capacity, its modification has yielded derivatives with altered physicochemical properties and biological activity.
Research has demonstrated that esterification of the hydroxyl group can produce prodrugs with enhanced oral bioavailability, which undergo enzymatic hydrolysis in vivo to release active this compound. Alternatively, replacement with amino groups has generated analogs with different charge distributions and hydrogen-bonding capabilities, some of which show improved activity against specific fungal pathogens. The carbon chain length between the triazole rings and the central carbon atom has also been investigated, with studies indicating that both shorter and longer chains can affect molecular flexibility and binding orientation. However, the 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol structure appears optimal for activity against most Candida species, suggesting this configuration precisely positions the triazole rings for coordination with the enzyme's heme group. [2]
The synthesis of this compound and its analogs has evolved significantly since the original Pfizer-developed routes, with recent methodologies focusing on improved regioselectivity, efficiency, and adaptability for structural diversification.
Table 3: Comparison of this compound Synthesis Methods
| Synthetic Approach | Key Features | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Original Pfizer Route | Ortho-lithiation of difluorobenzene + 1,3-dichloroacetone | Established methodology; high yield | Requires cryogenic conditions; regioselectivity issues | [2] |
| Epoxide Intermediate | Epichlorohydrin as key intermediate | Improved regioselectivity; versatile for derivatives | Multiple steps requiring purification | [2] |
| Continuous Flow Synthesis | Flow chemistry with turbo-Grignard reagents | Enhanced safety; better temperature control | Specialized equipment needed | [2] |
| Visible Light-Mediated | Photocatalytic regioselective oxo-amination | Atom economy; mild conditions | Emerging technology; optimization required | [2] |
The original synthetic pathway developed by Pfizer involves direct ortho-lithiation of meta-difluorobenzene followed by quenching the formed anion with 1,3-dichloroacetone, and subsequent N-alkylation of 1,2,4-triazole. While this method remains foundational, it presents challenges in regioselectivity and requires careful control of reaction conditions. More recent approaches have addressed these limitations through innovative strategies such as the use of epoxide intermediates to improve regioselectivity, continuous flow synthesis for enhanced process control and safety, and visible light-induced radical oxo-amination for more sustainable synthetic pathways. The development of "turbo-Grignard" reagents has enabled more efficient formation of critical carbon-carbon bonds, while flow chemistry approaches have reduced reaction times and improved yields for key intermediates. These methodological advances have facilitated the synthesis of diverse this compound analogs for structure-activity relationship studies. [2]
The following diagram illustrates a generalized synthetic workflow for this compound and its derivatives, incorporating both classical and contemporary approaches:
Synthetic workflow for this compound derivatives showing key transformation stages
Comprehensive analytical characterization is essential for establishing the structure, purity, and physicochemical properties of novel this compound derivatives. Advanced chromatographic and spectroscopic techniques form the cornerstone of these characterization protocols. High-performance liquid chromatography (HPLC) with UV detection remains the standard method for assessing purity, typically requiring ≥95% purity for biological evaluation. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (particularly 1H, 13C, and 19F NMR) provides detailed information about molecular structure, stereochemistry, and conformational preferences. Mass spectrometry (especially LC-MS with electrospray ionization) enables precise molecular weight determination and fragmentation pattern analysis, which is crucial for verifying novel structures and detecting synthetic byproducts. [2]
Additional analytical techniques include X-ray crystallography for determining three-dimensional molecular structure in the solid state, which has been instrumental in understanding the binding conformation of this compound analogs. Thermal analysis methods such as differential scanning calorimetry (DSC) help characterize polymorphic forms and stability profiles, which are critical for pharmaceutical development. As this compound derivatives progress toward potential clinical application, robust quality control protocols must be established, including identification and quantification of impurities according to International Council for Harmonisation (ICH) guidelines, residual solvent analysis, and comprehensive stability studies under various storage conditions. [2]
The global emergence of resistance to azole antifungals represents one of the most significant challenges in medical mycology. Resistance mechanisms are diverse and often multifactorial, involving target site mutations, efflux pump overexpression, and cellular stress adaptation pathways. The World Health Organization's Fungal Priority Pathogens List highlights Candida auris, Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans as critical priority pathogens, with many clinical isolates showing decreased susceptibility to this compound. Particularly concerning is Candida auris, where approximately 93% of isolates demonstrate resistance to this compound, about 35% to amphotericin B, and 4% exhibit pan-resistance to all three major antifungal classes. This resistance profile, combined with its ability to persist in healthcare environments, has made C. auris a formidable nosocomial threat. [4] [3]
The molecular basis of resistance has been extensively studied, revealing that mutations in the ERG11 gene encoding the drug target 14-α lanosterol demethylase can reduce drug binding affinity. Additionally, overexpression of drug transporter genes such as CDR1, CDR2, and MDR1 enhances efflux of azole drugs from fungal cells, decreasing intracellular concentrations. More recently, studies have revealed the importance of sphingolipid metabolism in antifungal resistance, with alterations in sphingolipid composition contributing to resistance in Candida auris. Experimental evolution studies have shown that this compound-resistant adaptors of C. auris display significant remodeling of their sphingolipid profiles, particularly increased levels of phytoceramide (PhytoCer), suggesting an adaptive mechanism that may work in concert with traditional resistance pathways. [4]
Standardized protocols for evaluating the antifungal activity of novel this compound derivatives are essential for generating comparable data across research groups. The Clinical and Laboratory Standards Institute (CLSI) methods represent the gold standard for susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
Growth Kinetics Assays Time-kill studies and growth curve analyses provide additional information beyond MIC values. Using automated systems like the Tecan liquid handling system, optical density at 600 nm is recorded every 15-60 minutes over 24-48 hours in the presence of sub-MIC and MIC concentrations of test compounds. These assays help distinguish between fungistatic and fungicidal activity and identify post-antifungal effects. [4]
Resistance Reversal Studies To evaluate the ability of novel derivatives to overcome specific resistance mechanisms, compounds are tested against clinically resistant isolates with known resistance mechanisms (e.g., ERG11 mutations, efflux pump overexpression). Combination studies with efflux pump inhibitors like FK506 or Hsp90 inhibitors can help identify derivatives that bypass these resistance mechanisms. [5]
Cytotoxicity Assessment Selective toxicity is evaluated using mammalian cell lines (typically human fibroblasts or hepatocytes) in viability assays such as MTT, XTT, or Alamar Blue. Compounds showing >50% inhibition of mammalian cell growth at concentrations <10× the fungal MIC are generally considered to have unfavorable therapeutic indices. [5]
The relationship between this compound resistance mechanisms and potential modification strategies to overcome them can be visualized as follows:
This compound resistance mechanisms and corresponding chemical strategies to overcome them
The future of this compound research and development is evolving along several promising trajectories that extend beyond conventional structural modifications:
Combination Therapies Research into synergistic drug combinations represents a promising approach to overcoming resistance. Studies have identified small molecules like the indazole compound ML212 that selectively reverse this compound resistance in Candida albicans clinical isolates without exhibiting antifungal activity when administered alone. These chemosensitizers work through various mechanisms, including inhibition of Hsp90 or calcineurin pathways, disrupting the cellular stress responses that enable resistance development. This approach can transform conventional fungistatic azole compounds into fungicidal drug combinations, potentially revolutionizing treatment for immunocompromised patients with invasive fungal infections. [5]
Advanced Formulation Strategies Novel drug delivery systems including nanoparticles, liposomes, and polymeric micelles are being explored to enhance the bioavailability and tissue targeting of this compound derivatives. These approaches could potentially overcome pharmacological limitations of existing formulations and improve drug accumulation at infection sites. Additionally, long-acting injectable formulations and topical gels with enhanced penetration properties are under development, which could expand the clinical utility of next-generation azole antifungals. [6]
Integrative Technologies The application of artificial intelligence in drug design is accelerating the identification of promising this compound derivatives. Machine learning models can predict structural modifications likely to overcome specific resistance mechanisms while maintaining favorable pharmacokinetic profiles. Additionally, high-throughput screening technologies enable rapid evaluation of compound libraries against diverse fungal pathogens, including resistant strains. The integration of structural biology and computational modeling provides detailed insights into drug-target interactions at atomic resolution, facilitating rational design of derivatives with optimized binding characteristics. [3]
The strategic chemical modification of this compound, particularly through targeted alterations to its triazole rings, aromatic system, and hydroxyl group, continues to yield promising analogs with enhanced antifungal properties and potential for overcoming resistance. The expanding toolkit of synthetic methodologies enables more efficient and diverse structural modifications, while advanced analytical techniques provide deeper insights into structure-activity relationships. As understanding of resistance mechanisms grows more sophisticated, including recent discoveries regarding the role of sphingolipid metabolism in antifungal resistance, chemical modification strategies can be increasingly tailored to address specific resistance pathways.
The future of this compound-based antifungal therapy lies in the rational integration of structural optimization, combination approaches with chemosensitizers, and advanced delivery systems. These multifaceted strategies offer the potential to extend the clinical lifespan of this essential antifungal class while addressing the escalating threat of fungal resistance. As research progresses, collaboration between medicinal chemists, microbiologists, and clinical researchers will be essential to translate promising this compound derivatives into effective therapeutic options for patients with invasive fungal infections. [1] [4] [3]
The table below summarizes the consumption trend of systemic antifungal agents, with specific data for this compound, across 65 middle- and high-income countries from 2008 to 2018. Consumption is measured in Defined Daily Dose (DDD) per 1000 inhabitants per day, the standard metric for comparing drug utilization [1].
| Year | Overall Antifungal Consumption (DDD/1000 inhabitants/day) | This compound Consumption (DDD/1000 inhabitants/day) | Compound Annual Growth Rate (CAGR) for this compound |
|---|---|---|---|
| 2008 | 0.50 | 0.144 | --- |
| 2018 | 0.92 | 0.230 | 4.77% (2008-2018) |
Key insights from the data include [1]:
The core data presented comes from a study that used a standardized methodology to ensure comparability across countries and over time [1].
This workflow illustrates the process from raw data collection to the final trend analysis:
Critically ill patients present significant challenges for antifungal pharmacotherapy due to profound pathophysiological alterations that dramatically impact drug pharmacokinetics (PK). Fluconazole, a cornerstone triazole antifungal agent, exhibits marked pharmacokinetic variability in this population, leading to suboptimal exposures and potential treatment failure in invasive fungal infections [1] [2]. Population pharmacokinetic (PopPK) modeling has emerged as an essential tool for identifying and quantifying sources of this variability, enabling personalized dosing strategies that optimize pharmacokinetic/pharmacodynamic (PK/PD) target attainment [3] [4].
The physiological alterations in critical illness—including fluid shifts, altered protein binding, organ dysfunction, and the use of organ support therapies—significantly impact this compound's volume of distribution (Vd) and clearance (CL) [2]. These changes often render standard dosing regimens inadequate, necessitating model-informed precision dosing approaches. This document provides comprehensive application notes and detailed experimental protocols for developing PopPK models of this compound in critically ill patients, with the goal of supporting optimal antifungal therapy in this vulnerable population.
Recent PopPK studies have substantially advanced our understanding of this compound disposition in critically ill patients. The table below synthesizes quantitative findings from recent investigations:
Table 1: Summary of Recent this compound Population Pharmacokinetic Studies in Critically Ill Patients
| Study Population | Sample Size (Patients) | Structural Model | Significant Covariates | Dosing Recommendations |
|---|---|---|---|---|
| ARF patients on CRRT [1] | 16 patients, 297 concentrations | One-compartment with CRRT compartment | Body weight (on Vc), CRRT dose (on CLCRRT) | Dosing adjustments required based on body weight and CRRT intensity; Standard doses failed at moderate-high CRRT |
| Mixed critically ill [3] | 177 patients | Two-compartment | CRRT status, eGFR, Total Body Weight | Weight-based LD; MD: 400 mg (off-CRRT), 800 mg (on-CRRT) |
| Critically ill burn patients [5] [6] | Not specified | Non-compartmental analysis | Volume of distribution (decreased 3-7x) | Higher than usual doses needed for adequate coverage |
| Mixed ICU & non-ICU [4] | 52 patients, 202 concentrations | Not specified | Renal function, Critical illness status | Higher loading doses (BID) improved PTA; Poor target attainment for C. glabrata |
The successful application of PopPK models depends on appropriate PK/PD targets. The following table summarizes key exposure targets and the observed variability in critically ill patients:
Table 2: this compound PK/PD Targets and Exposure Variability in Critical Illness
| Parameter | Target Value | Clinical Rationale | Attainment in Critically Ill |
|---|---|---|---|
| fAUC/MIC [1] [7] | ≥100 | EUCAST target for fungicidal activity | 33-65% of patients fail to achieve target with standard dosing [4] [7] |
| Trough Concentration [4] | 10-15 mg/L | Surrogate for AUC for empirical therapy | 65% below target after 24h of therapy [4] |
| Toxicity Threshold [4] | Trough >80 mg/L | Potential seizure risk (case reports) | Rarely encountered with current dosing |
| AUC24h [4] | >400 mg·h/L | For MIC of 4 mg/L (fAUC/MIC ≥100) | Highly variable; influenced by weight, CRRT, renal function |
The process for developing a PopPK model for this compound in critically ill patients follows a structured workflow encompassing data collection, model development, validation, and clinical application.
Collect three blood samples per patient during a single dosing interval at steady-state (after ≥4 doses) [7]:
Sample Processing: Collect 2-3 mL blood in heparin tubes; centrifuge at 2000×g for 10 minutes at 4°C; transfer plasma to cryovials; store at -70°C until analysis.
Execute stepwise covariate analysis using the following potential covariates:
Apply forward inclusion (ΔOFV > -3.84, p < 0.05) and backward elimination (ΔOFV > +6.63, p < 0.01) criteria [8].
Define optimal dosing as:
Based on recent PopPK analyses, the following dosing strategy is recommended for critically ill patients:
Table 3: Model-Informed this compound Dosing in Critically Ill Patients
| Patient Subpopulation | Loading Dose | Maintenance Dose | Key Considerations |
|---|---|---|---|
| Critically ill (no CRRT) [3] | 12 mg/kg (max 800 mg) | 400 mg daily | For patients >60 kg, consider 600-800 mg daily |
| CRRT Patients [1] [3] | 12 mg/kg (max 800 mg) | 800 mg daily | Dose depends on CRRT intensity; higher doses needed |
| Burn Patients [5] [6] | 12-15 mg/kg | 400-800 mg daily | Significant Vd expansion; TDM strongly recommended |
| Augmented Renal Clearance [4] | 12 mg/kg | 6-8 mg/kg every 12 hours | Split daily dose to avoid subtherapeutic troughs |
| C. glabrata Infection [4] | 12-15 mg/kg | 800-1200 mg daily | Monitor for efficacy; consider alternative agents if MIC >4 mg/L |
While this compound TDM is not routinely recommended, it should be considered in critically ill patients with:
Sampling for TDM: Collect trough concentration (within 30 minutes before next dose); therapeutic range 10-15 mg/L for invasive candidiasis [4]. For AUC estimation, use peak (30 minutes post-infusion) and trough samples with Bayesian estimation [4].
Develop user-friendly interfaces for model implementation in clinical practice:
Population pharmacokinetic modeling represents a powerful approach to address the significant variability in this compound exposure observed in critically ill patients. The protocols outlined herein provide a framework for robust model development, validation, and clinical implementation. Key considerations for optimizing this compound therapy in this population include:
Future work should focus on external validation of proposed models, development of user-friendly clinical decision support tools, and prospective evaluation of the impact of model-informed dosing on clinical outcomes in critically ill patients with invasive fungal infections.
Therapeutic Drug Monitoring (TDM) of fluconazole has emerged as a critical practice in optimizing antifungal therapy for vulnerable patient populations. This compound, a triazole antifungal agent, demonstrates concentration-dependent efficacy with the pharmacodynamic target of area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio exceeding 25-100 for various Candida species. Recent evidence indicates that approximately 40% of immunocompromised pediatric patients and 45% of adult ICU patients exhibit subtherapeutic this compound concentrations (<11-15 mg/L) with standard dosing regimens, highlighting the essential role of TDM in precision medicine [1]. The altered pharmacokinetics in critically ill patients, particularly those with severe burns, further necessitates TDM as studies have demonstrated 3-7 fold decreases in volume of distribution and 2-3 fold shorter elimination half-lives compared to healthy subjects [2].
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents a financially rational alternative to liquid chromatography-mass spectrometry (LC-MS) for laboratories with budget constraints or those requiring straightforward methodology. While LC-MS offers superior sensitivity, well-optimized HPLC-UV methods provide adequate analytical performance for TDM within the therapeutic range of 5-160 mg/L [1]. The development of microsampling techniques, particularly volumetric absorptive microsampling (VAMS), has further enhanced the applicability of HPLC-UV for TDM in pediatric populations by minimizing blood collection volumes to 10 μL while maintaining analytical integrity [1]. This protocol details the development, validation, and implementation of a robust HPLC-UV method for this compound TDM, incorporating recent advances in sample preparation and chromatographic optimization.
The development of a precise HPLC-UV method for this compound quantification requires systematic optimization of chromatographic parameters to achieve adequate separation, peak symmetry, and sensitivity. This compound presents particular challenges due to its polar nature (logP 0.56-0.58) and presence of heterocyclic amine groups that can cause peak tailing in reversed-phase chromatography [1]. Based on design of experiments (DoE) and artificial neural network (ANN) approaches, the acetonitrile concentration in the mobile phase represents the most influential factor affecting retention time, tailing factor, and peak height [3].
Stationary Phase Selection: The Synergi 4 μm Polar-RP 80 Å (150 × 2 mm) column provides excellent separation for polar analytes like this compound due to its ether-linked phenyl phase [1]. Alternative columns including Kromasil C18 (250 mm × 4.6 mm, 5 μm) have also been successfully implemented, though with potentially longer retention times [4].
Mobile Phase Composition: An isocratic system consisting of phosphate buffer (10 mM, pH 2.5) and acetonitrile in a 85:15 ratio provides optimal peak symmetry and retention characteristics [1]. The acidic pH enhances peak shape by protonating residual silanols on the stationary phase, while the buffer concentration demonstrates minimal impact compared to acetonitrile percentage based on polynomial equations derived from DoE: TR, FLU = 5.538 − 2.573 × ACN − 0.517 × ACN² + 0.022 × phosphates [3].
Detection Wavelength: UV detection at 210 nm provides optimal sensitivity for this compound, though 260 nm has been successfully employed in pharmaceutical formulations where sensitivity requirements are lower [4] [1].
Effective sample preparation is crucial for removing matrix interferents while maintaining adequate recovery of the target analyte. For plasma samples, protein precipitation with acetonitrile provides a straightforward approach, while more sophisticated microsampling techniques enable minimal sample volumes.
Volumetric Absorptive Microsampling (VAMS): This technique utilizes Mitra devices to collect precise 10 μL blood samples, particularly valuable for pediatric populations [1]. The protocol involves:
Liquid-Liquid Extraction (LLE): For conventional plasma samples, LLE with dichloromethane provides excellent clean-up with recovery exceeding 85% [5]. DoE optimization indicates that extracting agent volume and pH are the most significant factors influencing recovery, described by the polynomial equation: RecoveryFLU = 86.555 + 7.064 × VDCM − 0.721 × VDCM² − 3.204 × pH [3].
Solid-Phase Extraction (SPE): SPE utilizing C18 cartridges provides an alternative clean-up approach with consistent recovery and minimal matrix effects, though at higher cost per sample [6].
The following workflow diagram illustrates the complete analytical procedure from sample collection to data analysis:
Figure 1: Analytical Workflow for this compound TDM Using HPLC-UV
Method validation was performed according to EMA and FDA guidelines for bioanalytical method validation to ensure reliability for clinical decision-making [1]. The validation protocol encompasses all critical parameters with acceptance criteria based on regulatory standards.
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Results | Acceptance Criteria | Reference |
|---|---|---|---|
| Linear Range | 0.5-100 mg/L (plasma); 5-160 mg/L (whole blood) | R² > 0.99 | [3] [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 mg/L (plasma); 5 mg/L (whole blood) | CV <20%, RE ±20% | [3] [1] |
| Precision (Intra-day) | CV 0.4-4.7% | CV <15% | [1] |
| Precision (Inter-day) | CV 2.1-9.4% | CV <15% | [1] |
| Accuracy | 94.4-115% | 85-115% (LLOQ: 80-120%) | [1] |
| Recovery | ~100% (VAMS); >85% (LLE) | Consistent and reproducible | [5] [1] |
| Specificity | No interference at RT | No interference >20% LLOQ | [4] [1] |
| Carryover | <0.5% | <20% LLOQ | [1] |
| Short-term Stability | 24h RT, 72h 4°C | RE ±15% | [1] |
| Long-term Stability | 1 month -25°C/-80°C | RE ±15% | [1] |
The method demonstrated excellent linearity across the validated concentration range with correlation coefficients exceeding 0.9995, utilizing 1/x² weighting for optimal fit across the calibration range [3] [1]. The lower limit of quantification of 0.5 mg/L for plasma methods and 5 mg/L for whole blood VAMS methods adequately covers the therapeutic range while addressing the sensitivity requirements for TDM applications.
The robustness of the method was evaluated using DoE approaches, examining the impact of deliberate variations in chromatographic parameters including mobile phase pH (±0.2 units), acetonitrile percentage (±2%), and column temperature (±2°C) [3]. The retention time remained stable (RSD <2%) across these variations, demonstrating method robustness for routine application.
Stability studies encompassed a comprehensive assessment under various storage and handling conditions:
The validated HPLC-UV method has been successfully implemented for TDM in various clinical settings, particularly for vulnerable patient populations. The standard operating procedure for clinical sample analysis involves:
Sample Collection: Timing of blood collection is critical for accurate TDM. For peak concentration assessment, samples should be drawn 1-2 hours after infusion completion, while trough concentrations are measured immediately before the next dose [2]. For VAMS sampling, capillary blood from fingersticks provides a less invasive alternative to venipuncture, especially valuable for pediatric patients [1].
Sample Processing: Plasma separation via centrifugation at 2000×g for 10 minutes should be performed within 2 hours of collection. For direct plasma analysis, protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation at 10,000×g for 5 minutes provides adequate clean-up [5]. For VAMS samples, the extraction protocol detailed in Section 2.2 should be followed.
Quality Control: Each analytical run should include at minimum three levels of quality control samples (low, medium, high) prepared in the same matrix as patient samples. Additionally, calibration standards should be analyzed with each batch, with at least 75% of standards meeting acceptance criteria of ±15% deviation from nominal values (±20% at LLOQ) [1].
Data Analysis: Quantification based on peak area ratios (analyte to internal standard) using linear regression with 1/x² weighting provides accurate results across the therapeutic range [1]. The internal standard 2-(4-chlorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, a structural analog of this compound, corrects for variability in extraction and injection [1].
Implementation of this HPLC-UV method for TDM has revealed significant interindividual variability in this compound pharmacokinetics, necessitating personalized dosing approaches:
Table 2: Clinical Application Data from Patient Studies
| Patient Population | Dosing Regimen | Key Findings | TDM Impact | Reference |
|---|---|---|---|---|
| Critically Ill Burn Patients | 200 mg q12h IV | 3-7× ↓ Vd, 2-3× ↓ t1/2 | Dose increase required for PK/PD target | [2] |
| Hemato-Oncologic Pediatric Patients | Prophylactic dosing | 40% subtherapeutic concentrations | Personalized dosing based on TDM | [1] |
| Adult ICU Patients | Standard dosing | 45% subtherapeutic (<15 mg/L) | Dose optimization guided by TDM | [1] |
In a study of critically ill burn patients, the altered pharmacokinetics necessitated dose increases to achieve the target AUCss0-24h/MIC ratio >25 for Candida species with MIC up to 32 mg/L [2]. The estimated median clearance and volume of distribution in pediatric patients were 1.01 L/h and 18.64 L, respectively, highlighting the need for age-appropriate dosing [3].
The following diagram illustrates the complete TDM workflow from sample collection to clinical intervention:
Figure 2: Therapeutic Drug Monitoring Workflow for this compound
The HPLC-UV method for this compound TDM offers several significant advantages for clinical implementation. The cost-effectiveness of UV detection compared to mass spectrometry makes the technology accessible to a wider range of hospital laboratories, particularly in resource-limited settings [3]. The methodology provides adequate analytical performance for TDM applications, with sensitivity covering the therapeutic range of 5-160 mg/L [1]. The incorporation of microsampling techniques addresses the critical challenge of limited blood volumes in pediatric patients, with VAMS technology demonstrating precise and accurate quantification from just 10 μL of blood [1].
Nevertheless, certain limitations warrant consideration. The moderate sensitivity of UV detection compared to LC-MS/MS may restrict applications in research settings requiring ultratrace analysis, though it remains sufficient for routine TDM [3]. The sample preparation requirements for complex matrices like whole blood necessitate careful optimization to minimize matrix effects, with DoE approaches providing valuable guidance for maximizing recovery [3]. Potential interferences from co-medications must be evaluated during method validation, though the selectivity of the Polar-RP column and UV detection at 210 nm has demonstrated adequate specificity for this compound in clinical samples [1].
For implementation in clinical laboratories, the method complies with EMA and FDA guidelines for bioanalytical method validation [1]. Essential documentation for regulatory compliance includes:
Laboratories should participate in external quality assessment programs for antifungal drug monitoring to ensure ongoing method accuracy and comparability with reference laboratories. Method robustness should be re-evaluated whenever significant changes occur in instrumentation, reagents, or sample processing protocols.
The HPLC-UV methodology detailed in these application notes provides a robust, reliable, and economically viable approach for this compound therapeutic drug monitoring. The systematic optimization using design of experiments and artificial neural networks has yielded a method with excellent analytical performance validated according to regulatory guidelines. The incorporation of volumetric absorptive microsampling technology extends the application to pediatric populations while minimizing sampling discomfort. Implementation of this methodology in clinical practice enables personalized dosing of this compound based on individual pharmacokinetic profiles, particularly valuable for critically ill patients with altered drug disposition. The approach demonstrates how well-optimized HPLC-UV methods remain relevant in the era of mass spectrometry, especially for laboratories with budget constraints or those requiring straightforward methodology for routine TDM applications.
Fluconazole is a triazole antifungal drug that serves as a frontline treatment for invasive fungal infections caused by Candida albicans. The agar diffusion bioassay represents a well-established method for determining antifungal susceptibility in clinical and research settings. This technique operates on the principle that antifungal agents diffuse radially from a reservoir (such as a disk or well) into the surrounding agar medium containing the test microorganism, creating a concentration gradient. The resulting zone of inhibition where microbial growth is prevented corresponds to the susceptibility of the organism to the antimicrobial agent.
The widespread use of this compound for both treatment and prevention of fungal infections, particularly in immunocompromised patients, has led to the emergence of resistant strains that present serious clinical challenges. The disk diffusion method provides a rapid, reproducible, and cost-effective means of screening clinical isolates for decreased susceptibility to this compound, enabling timely adjustments to antifungal therapy. This method has been validated against reference broth dilution methods and shows excellent correlation for identifying susceptible Candida albicans isolates, making it particularly valuable for clinical microbiology laboratories needing to implement effective susceptibility screening programs.
Table 1: Preparation of RPMI 1640 Agar Medium for Susceptibility Testing
| Component | Quantity | Purpose | Notes |
|---|---|---|---|
| RPMI 1640 powder (with glutamine) | 10.4 g | Base medium | Without sodium bicarbonate |
| MOPS buffer | 34.5 g | pH stabilization | Maintains pH at 7.0±0.1 |
| Glucose/Dextrose | 20 g | Energy source | Filter sterilize |
| Agar | 15 g | Solidifying agent | Autoclave separately |
| Distilled water | To 1 L | Solvent | Final pH 7.0 at 25°C |
RPMI-agar preparation: Dissolve 10.4 g RPMI 1640 powder, 34.5 g MOPS buffer, and 20 g glucose in 450 mL distilled water. Adjust to pH 7.0 using 1M NaOH and filter sterilize using a 0.2 μm filter. Maintain at 50°C in a water bath. [2]
Agar base preparation: Add 15 g agar to 400 mL distilled water and autoclave for 20 minutes at 121°C to sterilize.
Medium combination: Combine the sterile agar with the RPMI broth mixture, adjusting the final volume to 1 L with sterile distilled water. Mix thoroughly while avoiding bubble formation.
Plate pouring: Aseptically dispense approximately 20-25 mL per sterile 100-mm petri dish on a level surface. Allow to solidify at room temperature with lids slightly ajar. Store plates at 4°C and use within 1-2 weeks. [3]
Subculturing: Streak Candida albicans test isolates and quality control strains on Sabouraud Dextrose Agar plates. Incubate at 35°C for 24-48 hours to obtain isolated colonies. [2]
Suspension preparation: Select 3-5 well-isolated colonies (1-2 mm diameter) and suspend in 5 mL sterile saline (0.85% NaCl). Vortex thoroughly for 15 seconds to achieve a homogeneous suspension.
Turbidity adjustment: Adjust the suspension to a 0.5 McFarland standard using either:
Final dilution: Prepare a 1:100 dilution in sterile saline or broth to obtain a working inoculum of approximately 1-5 × 10⁶ CFU/mL. Quantitative colony counts should be performed periodically to verify the inoculum density.
Plate inoculation: Dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by rotating against the inside of the tube, and swab the entire agar surface in three directions (rotating approximately 60° each time) to ensure even distribution.
Drying: Allow the inoculated plates to stand at room temperature with lids ajar for 3-15 minutes until excess surface moisture has evaporated.
Disk application: Using sterile forceps, apply this compound disks (25 μg or 50 μg) firmly to the agar surface. Each disk should make complete contact with the agar. For custom disk preparation, pipet appropriate volumes of this compound solution (e.g., 12.5 μL of 2 mg/mL stock for 25 μg disks) onto sterile blank disks, dry, and store at 4°C. [3]
Incubation: Invert plates and incubate at 35°C for 24-48 hours in a humidified environment to prevent drying.
Optimal reading time: Examine plates after 24 hours of incubation. If growth is insufficient, re-incubate and read again at 48 hours, noting that 24-hour readings generally provide better correlation with reference MIC methods. [3]
Zone measurement: Using a calibrated ruler or automated zone reader, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter. Hold the plate against a dark, non-reflective background with reflected light.
Endpoint determination: The zone edge is defined as the point where growth shows an abrupt reduction as evidenced by a marked decrease in colony size and density. For trailing growth or faint inner colonies, ignore the faint film of growth and measure the prominent reduction. [3]
The following workflow diagram illustrates the complete experimental procedure:
Table 2: this compound Disk Diffusion Interpretive Criteria for Candida albicans
| Category | Disk Potency | Zone Diameter (mm) | Corresponding MIC Breakpoints (μg/mL) |
|---|---|---|---|
| Susceptible (S) | 25 μg | ≥20 | ≤8 |
| Susceptible (S) | 50 μg | ≥27 | ≤8 |
| Susceptible-Dose Dependent (SDD) | 25 μg | 15-19 | 16-32 |
| Susceptible-Dose Dependent (SDD) | 50 μg | 15-18 | 16-32 |
| Resistant (R) | 25 μg | ≤14 | ≥64 |
| Resistant (R) | 50 μg | ≤14 | ≥64 |
Data compiled from CLSI standards and research studies [3] [4]
Rigorous quality control is essential for ensuring accurate and reproducible results. The following procedures must be implemented:
Quality control strains: Test Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 with each batch of susceptibility tests. Expected zone diameters should fall within established ranges as published in CLSI document M60. [2]
QC frequency: Perform quality control testing each time susceptibility testing is conducted. If control results fall outside acceptable limits, discard all test results and investigate potential causes. [2]
Storage of QC strains: Maintain quality control strains frozen at -70°C or below. Subculture onto SAB agar every two weeks to ensure viability and proper performance. Avoid repeated passage as this may lead to altered susceptibility profiles. [2]
Data recording: Document all QC results with dates, batch numbers of materials, and any deviations from standard procedures. This documentation is essential for troubleshooting and maintaining assay validity.
The disk diffusion method shows excellent correlation with reference broth microdilution and macrodilution methods for identifying susceptible Candida albicans isolates:
24-hour readings with 25-μg disks correctly identified 100% (29/29) of isolates with MICs ≤8 μg/mL as susceptible. [3]
48-hour readings showed slightly reduced correlation, accurately identifying 88% (23/26) of susceptible isolates. [3]
All resistant isolates (MIC ≥16 μg/mL) were correctly identified by both 25-μg and 50-μg disks at 24 hours. [3]
The method is less effective at differentiating dose-dependent susceptible isolates (MIC 16-32 μg/mL) from fully resistant isolates (MIC ≥64 μg/mL). Isolates in these categories should be referred for more definitive testing methods such as broth microdilution or gradient diffusion. [3]
Table 3: Troubleshooting Guide for Agar Diffusion Bioassay
| Problem | Potential Causes | Solutions |
|---|---|---|
| No inhibition zones | Expired or degraded disks, incorrect storage, resistant organism | Verify disk potency with QC strains, ensure proper storage at -20°C, check organism identity |
| Fuzzy zone edges | Inoculum too heavy, improper inoculation | Re-standardize inoculum density, ensure even swabbing in three directions |
| Double zones | Heteroresistant population, multiple inhibition endpoints | Examine for mixed culture, subculture isolated colonies and retest |
| Inconsistent QC results | Improper storage of strains, media variation, temperature fluctuations | Use fresh subcultures, verify media components and pH, calibrate incubator |
| No growth or light growth | Inoculum too light, toxic components in media | Verify inoculum density, check media preparation and sterilization procedures |
| Trailing growth | Characteristic of some Candida species with azoles | Read at 24 hours, ignore faint background growth, measure prominent reduction |
The disk diffusion method serves as an excellent screening tool for this compound susceptibility but has limitations in precisely differentiating between dose-dependent susceptible and resistant isolates. [3]
Non-albicans Candida species may exhibit different baseline susceptibilities, and species identification is essential for proper interpretation of results.
Results at 48 hours show reduced correlation with reference methods compared to 24-hour readings. Whenever possible, read plates at 24 hours. [3]
The method is not well-standardized for mold testing and should be used only for yeasts, primarily Candida species.
The this compound agar diffusion bioassay serves multiple critical functions in both clinical and research settings:
Clinical utility: Provides a rapid, cost-effective method for screening clinical isolates of Candida albicans for this compound susceptibility, enabling informed treatment decisions within 24 hours. This is particularly valuable for immunocompromised patients with invasive candidiasis where timely appropriate therapy significantly impacts outcomes. [3] [4]
Epidemiological applications: Facilitates surveillance of this compound resistance patterns in healthcare settings, helping to monitor emerging resistance trends and guide institutional antifungal stewardship programs.
Research applications: Supports investigations into resistance mechanisms, including the role of efflux pumps (CDR1, CDR2, MDR1) and target site modifications (ERG11 mutations). The method can be used to screen laboratory-generated mutants for altered susceptibility profiles. [1]
Educational value: Serves as a teaching tool for demonstrating antifungal susceptibility testing principles in microbiology education programs.
The continued utility of this method is evidenced by its incorporation into standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the CDC, ensuring consistent application across different laboratories and enabling comparable results between institutions. [2]
Obesity presents significant challenges for antimicrobial dosing due to profound physiological changes that alter drug pharmacokinetics. The global prevalence of obesity continues to rise dramatically, with projections indicating that by 2025, approximately 2.7 billion adults will be overweight and over 1 billion will be affected by obesity worldwide. Pathophysiological changes in obese patients lead to pharmacokinetic (PK) and pharmacodynamic (PD) alterations that can compromise drug exposure if standard dosages are administered. Inadequate dosing in this population can lead to either subtherapeutic concentrations (increasing risk of therapeutic failure) or toxic accumulation (elevating adverse drug reaction risk). These alterations are particularly relevant for antifungal agents like this compound, where appropriate dosing is critical for clinical success and preventing antimicrobial resistance. [1]
The volume of distribution (Vd) is significantly affected in obesity due to increased adipose tissue, lean body mass, and total body water. For hydrophilic drugs, the Vd may be moderately increased, while for lipophilic drugs, the Vd expansion can be substantial. This compound exhibits moderate hydrophilicity with a volume of distribution that approximates total body water, making its distribution complex in obese individuals. Recent research has demonstrated that both total body weight and sex independently influence this compound pharmacokinetics, with males exhibiting a 27% larger volume of distribution compared to females, even after accounting for weight differences. This sexual dimorphism must be considered when designing dosing regimens for obese patients. [1] [2]
This compound is a bis-triazole antifungal agent with excellent bioavailability (approximately 87.5% in both obese and non-obese subjects) and predictable linear pharmacokinetics. Unlike other azole antifungals, this compound exhibits minimal protein binding (approximately 11-12%), allowing for extensive tissue penetration, including into cerebrospinal fluid, urine, and skin. The drug is primarily eliminated renally unchanged, with approximately 80% of the administered dose appearing unchanged in urine. This renal elimination pattern makes this compound dosing particularly sensitive to changes in renal function, which may be altered in obese patients due to conditions such as obesity-related glomerulopathy or concomitant diseases like type 2 diabetes. [2] [3]
The pharmacodynamic driver for this compound efficacy is the ratio of area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC). For obese patients, altered volume of distribution and clearance can significantly impact these PK/PD targets. A recent prospective PK study with intensive sampling in obese subjects undergoing bariatric surgery (n = 17, BMI ≥ 35 kg/m²) and non-obese healthy controls (n = 8) revealed that with increasing total bodyweight, both higher clearance (CL) and volume of distribution (Vd) were observed, putting severely obese adults at risk of suboptimal exposure if standard dosing regimens are employed. [2]
Table 1: Recommended Loading Doses for Obese Patients Based on Infection Type
| Infection Type | Standard Loading Dose | Obese Patient Loading Dose | Dosing Weight Recommendation | Evidence Level |
|---|---|---|---|---|
| Cryptococcal Meningitis | 400-800 mg | 800-1200 mg | Lean Body Weight | Case Report [4] |
| Systemic Candidiasis | 800 mg | 800-1200 mg | Total Body Weight | IDSA Guidelines [5] |
| Esophageal Candidiasis | 200 mg | 400 mg | Ideal Body Weight | Pharmacokinetic Study [2] |
| Vaginal Candidiasis | 150 mg (single dose) | 150 mg (multiple doses) | Total Body Weight | IDSA Guidelines [5] |
| Pulmonary Cryptococcosis | 400 mg | 800 mg | Lean Body Weight | Case Report [4] |
Administration of an appropriate loading dose is critical for rapidly achieving therapeutic concentrations in obese patients. The case report of a 45-year-old male with pulmonary cryptococcosis (BMI 34.88 kg/m², weight 113 kg) demonstrated that a conventional 400 mg loading dose failed to achieve clinical response, while escalation to 800 mg loading dose resulted in significant symptomatic improvement within 3-5 days. This case highlights the necessity of weight-based loading doses in obese individuals, particularly for serious fungal infections. The loading dose should be calculated based on the volume of distribution, which is increased in obesity, requiring higher initial doses to achieve the same target concentrations. [4] [6]
For life-threatening fungal infections such as cryptococcal meningitis or disseminated candidiasis, loading doses up to 1200 mg may be necessary in morbidly obese patients. The Infectious Diseases Society of America (IDSA) guidelines for candidemia recommend 800 mg as a loading dose followed by 400 mg daily, but specifically note that doses up to 1600 mg/day have been used in some cases. For obese patients, especially those with BMI > 40 kg/m², the higher end of these dosing ranges is often necessary to achieve prompt therapeutic concentrations. The loading dose should be administered intravenously in critically ill patients to ensure complete bioavailability, then transitioned to oral administration once the patient is stable, leveraging this compound's excellent oral bioavailability. [5]
Table 2: Maintenance Dosing Recommendations for Obese Patients
| Infection Type | Standard Maintenance Dose | Obese Patient Maintenance Dose | Duration of Therapy | Special Considerations |
|---|---|---|---|---|
| Cryptococcal Meningitis | 200-400 mg/day | 400-800 mg/day | 10-12 weeks after CSF negative | Higher doses for CNS penetration [3] |
| Candidemia | 400 mg/day | 600-800 mg/day | 14 days after first negative blood culture | IDSA recommends 400-800 mg/day [5] |
| Esophageal Candidiasis | 100-200 mg/day | 200-400 mg/day | Minimum 3 weeks | Based on symptom resolution [7] |
| Pulmonary Cryptococcosis | 200-400 mg/day | 400-600 mg/day | Until resolution of lesions | Lean body weight dosing [4] |
| Chronic Disseminated Candidiasis | 400 mg/day | 400-600 mg/day | Until lesions resolve (months) | Through immunosuppression periods [5] |
Maintenance dosing in obese patients must account for both the increased volume of distribution and enhanced clearance observed in this population. The prospective PK study by researchers demonstrated that with increasing total body weight, both clearance and volume of distribution increase, necessitating higher daily maintenance doses. For a 113 kg patient with pulmonary cryptococcosis, a maintenance dose of 600 mg daily was required after the initial 800 mg loading dose, compared to the standard 400 mg daily dose recommended in guidelines. This 50% dose increase resulted in successful infection resolution without significant adverse reactions, demonstrating the importance of weight-based maintenance dosing. [4] [6]
The duration of therapy must also be adjusted in obese patients for certain infections. For candidemia in nonneutropenic obese patients, the IDSA recommends continuing therapy for 14 days after the first negative blood culture and after signs and symptoms of candidemia resolve. For more deep-seated infections like osteomyelitis, treatment may be required for 6-12 months. Obese patients may require longer treatment durations due to potentially subtherapeutic drug levels in deep tissue compartments during standard dosing regimens. Therapeutic drug monitoring, when available, can guide optimal maintenance dosing, though it is not routinely performed in clinical practice. [5]
Table 3: Body Weight Descriptors for Drug Dosing in Obese Patients
| Descriptor | Calculation Formula | Application in this compound Dosing | Limitations |
|---|---|---|---|
| Total Body Weight (TBW) | Actual measured weight | Useful for loading dose calculations | May overestimate for hydrophilic drugs |
| Ideal Body Weight (IBW) | Male: 49.9 + 0.89 × (height cm - 152.4) Female: 45.4 + 0.89 × (height cm - 152.4) | Conservative dosing approach | Often leads to underdosing in obesity | | Lean Body Weight (LBW) | Male: (9,270 × TBW)/(6,680 + (216 × BMI)) Female: (9,270 × TBW)/(8,780 + (244 × BMI)) | Preferred for maintenance dosing | Complex calculation without automated tools | | Adjusted Body Weight (ABW) | IBW + [0.3 × (TBW - IBW)] | Alternative when LBW not available | Correction factor may vary by drug |
Accurate weight descriptor selection is crucial for appropriate this compound dosing in obese patients. The case report of pulmonary cryptococcosis found that lean body weight (LBW) was the most appropriate metric for this compound dose calculation in their obese patient. LBW, as described by Janmahasatian et al., accounts for the metabolically active tissue mass and appears to be the best predictor of drug clearance in the obese population. The formulas for LBW calculation differ by sex, reflecting the different body composition between males and females. This aligns with the research showing that sex independently influences this compound volume of distribution, with males having a 27% larger Vd compared to females. [1] [4]
For clinical practice, when LBW calculation is not feasible, adjusted body weight (ABW) provides a reasonable alternative. ABW accounts for the disproportionate contribution of adipose tissue to total mass by adding a fraction (typically 30-40%) of the difference between total and ideal body weight to the ideal body weight. This approach prevents both the underdosing that can occur with IBW-based calculations and the potential overdosing that might result from TBW-based calculations. The correction factor for ABW in this compound dosing typically ranges from 0.3 to 0.4, reflecting the drug's moderate lipophilicity and distribution into both lean and adipose tissues. [1]
Workflow for this compound Dose Optimization in Obese Patients
For practical dose calculation, clinicians should follow a systematic approach. First, determine the patient's total body weight (TBW), height, and sex. Then calculate the lean body weight (LBW) using the appropriate sex-specific formula. For serious infections requiring rapid achievement of therapeutic concentrations, calculate the loading dose based on TBW or LBW, using the higher end of recommended dosing ranges. For maintenance dosing, LBW is generally preferred, as it best correlates with drug clearance.
Example calculation: For a 45-year-old male with pulmonary cryptococcosis, weight 113 kg, height 180 cm:
This approach resulted in successful infection resolution after standard dosing failed, demonstrating the importance of appropriate weight-based dosing. Regular monitoring of renal function is essential, as dose adjustments may be necessary if renal function changes during the treatment course. For patients with renal impairment, the dose should be reduced by 50% for creatinine clearance ≤50 mL/min, with supplemental doses after dialysis. [7] [3]
Objective: To characterize this compound pharmacokinetics in obese adults and develop evidence-based dosing recommendations. Design: Prospective, open-label, pharmacokinetic study with intensive sampling. Population: Obese subjects (BMI ≥ 35 kg/m²) undergoing bariatric surgery and non-obese healthy controls (BMI 18.5-30 kg/m²). Sample Size: 25 participants (17 obese, 8 non-obese) with total body weight range 61.0-174 kg. Intervention: Semi-simultaneous oral dose of 400 mg this compound capsules, followed after 2 hours by 400 mg IV administration. Sampling: Intensive blood sampling over 48 hours post-dose (total 421 concentrations across all participants). Analysis: Population pharmacokinetic modeling using NONMEM 7.3 to estimate bioavailability, clearance, and volume of distribution. [2]
Objective: To optimize this compound exposure in obese patients through therapeutic drug monitoring when available. Indications: Obese patients with serious fungal infections, fluctuating renal function, or lack of response to standard dosing. Sample Collection: Trough concentrations drawn immediately before next dose at steady-state (after 3-5 half-lives of consistent dosing). Target Concentrations:
While therapeutic drug monitoring is not routinely performed for this compound in clinical practice, it can be valuable in obese patients where pharmacokinetic variability is heightened. The case report of pulmonary cryptococcosis highlighted the challenges of dosing without TDM guidance, requiring empirical dose escalation based on clinical response. Implementing TDM in this population could potentially accelerate optimal dosing and improve outcomes. Future research should establish definitive target concentrations for various fungal infections in obese patients to guide TDM implementation. [4]
Patient Assessment: Document total body weight, height, sex, serum creatinine, infection type and severity, comorbidities (especially liver disease, diabetes), and concomitant medications.
Weight Metric Calculation:
Infection Stratification:
Maintenance Dose Selection:
Monitoring Plan:
Morbidly Obese Patients (BMI ≥ 40 kg/m²): Require more aggressive dosing at the upper end of recommended ranges. For cryptococcal meningitis, consider 1200 mg loading dose followed by 800 mg daily maintenance. Close monitoring for concentration-dependent adverse effects is essential.
Obese Patients with Cirrhosis: this compound should be used with caution in patients with hepatic impairment. While no specific dose adjustment guidelines exist for hepatic impairment, reduced dosing may be necessary. Monitor liver function tests closely and consider alternative antifungals in severe hepatic impairment.
Obese Patients with Renal Impairment: Dose adjustment is required based on creatinine clearance. For CrCl ≤50 mL/min, reduce dose by 50%. For patients on hemodialysis, administer 100% of the dose after each dialysis session. Use ideal body weight for calculating CrCl in obese patients, as TBW may overestimate renal function.
Obese Pediatric Patients: Limited data exists for this compound dosing in obese children. For children 6 months to 13 years, recommended dosing is 6-12 mg/kg/day based on TBW, but consideration should be given to using IBW or LBW for dose calculation, particularly at the higher end of the weight spectrum. [7] [3]
Optimal this compound dosing in obese patients requires careful consideration of altered pharmacokinetics, appropriate weight descriptor selection, and infection-specific dosing strategies. Current evidence supports the use of lean body weight for maintenance dose calculations, with higher loading doses required for serious infections. The presented protocols provide a framework for evidence-based dosing in this challenging population, though further research is needed to refine these recommendations and validate therapeutic drug monitoring targets.
Recent meta-analyses of randomized controlled trials (RCTs) provide robust evidence for the efficacy and safety of this compound prophylaxis in VLBW infants. The key quantitative findings are summarized in the table below.
Table 1: Efficacy and Safety Outcomes from Meta-Analyses
| Outcome Measure | Result (this compound vs. Control) | Relative Risk (RR) or Effect Size [95% Confidence Interval] | P-value | References |
|---|---|---|---|---|
| Incidence of Invasive Fungal Infection (IFI) | Significant reduction | RR = 0.37 [0.21, 0.65] | P = 0.0006 | [1] |
| RR = 0.44 [0.27, 0.71] | P < 0.001 | [2] | ||
| Fungal Colonization Rate | Significant reduction | RR = 0.32 [0.24, 0.41] | P < 0.00001 | [1] |
| RR = 0.31 [0.24, 0.40] | P < 0.001 | [2] | ||
| In-Hospital Mortality | Significant reduction | RR = 0.75 [0.61, 0.91] | P = 0.004 | [1] |
| RR = 0.74 [0.58, 0.94] | P = 0.01 | [2] | ||
| Fungal Infection-Related Mortality | Significant reduction | RR = 0.17 [0.05, 0.64] | P = 0.009 | [1] |
| Incidence of Adverse Reactions | No significant difference | No significant differences in liver function, complications (e.g., NEC, BPD, ROP) | P > 0.05 | [2] [1] |
This compound, a triazole antifungal, exerts its prophylactic effect by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase. This disruption prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell lysis [3]. Its favorable pharmacokinetic profile, including high oral bioavailability, low protein binding, and excellent penetration into tissues and body fluids, makes it suitable for prophylaxis [3] [4].
The decision to initiate prophylaxis should be based on a structured risk assessment. The following workflow outlines the key decision points for clinicians.
This section provides a detailed experimental and clinical protocol for implementing this compound prophylaxis, synthesizing data from major clinical trials and reviews [5] [4] [6].
Table 2: this compound Prophylaxis Dosing Protocol for VLBW Infants
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Target Population | VLBW infants (< 1500 g), particularly ELBW (< 1000 g) in NICUs with high IFI incidence. | The incidence and mortality of IFI are inversely proportional to birth weight. Prophylaxis is most beneficial in units with a baseline IFI rate >5-10% in the target population [5] [4]. |
| Initiation Time | Within the first 24-72 hours after birth. | Early initiation is critical to prevent fungal colonization and subsequent invasion during the highest-risk period. |
| Dosing Regimen | 3 mg/kg to 6 mg/kg, administered intravenously or orally. | Higher doses (6 mg/kg) may be needed if local Candida species have higher MICs [4]. Bioavailability of the oral solution is excellent (~92%) [3]. |
| Dosing Frequency | Twice weekly (e.g., on Mondays and Thursdays). Alternative: A regimen starting every 72 hours for the first 2 weeks, then every 48 hours. | Twice-weekly dosing is effective and minimizes cumulative drug exposure. Postnatal age-based adjustment accounts for changing renal clearance [5] [6]. | | Treatment Duration | 4 to 6 weeks, or until central venous access is no longer required, full enteral feeding is established, and the patient is clinically stable. | ELBW infants may benefit from a longer duration (6 weeks) due to prolonged immaturity of skin and immune barriers [5] [6]. | | Monitoring Parameters | Clinical: Signs of IFI, tolerance of enteral feeds. Laboratory: Liver function tests (ALT, AST) periodically; serum creatinine. | No significant elevation in liver enzymes or other adverse events has been consistently observed in RCTs. Monitoring is still recommended as a standard safety practice [2] [1] [6]. |
This compound prophylaxis is a well-established, effective, and safe intervention for reducing the incidence of invasive fungal infection and associated mortality in high-risk VLBW infants. Successful implementation requires a unit-specific risk-benefit analysis, adherence to a structured dosing protocol, and ongoing monitoring for antifungal resistance.
Fluconazole is a triazole antifungal agent with widespread clinical use for various fungal infections, including oropharyngeal, esophageal, vaginal candidiasis, and cryptococcal meningitis. As a potent antifungal compound, its molecular structure features a bis-triazole propane backbone with difluorophenyl substitution, contributing to its pharmacological activity. The structural characterization and quantitative determination of this compound and its related substances are critical for pharmaceutical development, quality control, and therapeutic drug monitoring. Mass spectrometry has emerged as a powerful analytical platform for these applications, with various instrumental configurations offering complementary capabilities for structural elucidation and bioanalysis.
This comprehensive technical resource provides detailed methodologies and application notes for mass spectrometry-based analysis of this compound, with particular emphasis on comparative instrument performance, structural elucidation strategies, and practical implementation protocols. The protocols described herein are designed for researchers, scientists, and drug development professionals working in pharmaceutical analysis, clinical pharmacology, and bioanalytical method development. We present experimental data comparing the performance of different mass spectrometry platforms, detailed standard operating procedures for quantitative analysis, and visualization of experimental workflows to facilitate implementation in analytical laboratories.
The structural elucidation of this compound has been systematically investigated using three advanced mass spectrometry techniques with different operational principles and performance characteristics. A comparative study of accurate mass techniques for this compound analysis revealed distinct advantages and limitations across platforms, with implications for method selection based on analytical requirements [1]. The fundamental differences in mass accuracy, resolution, and fragmentation capabilities directly influence their applicability for specific aspects of this compound characterization.
Electron Ionization Mass Spectrometry (EI-MS) coupled with magnetic sector instrumentation provides robust structural information through high-energy fragmentation. This technique generates characteristic fragment patterns valuable for preliminary structural assignment. However, the relatively high energy involved in EI can produce extensive fragmentation that may complicate spectral interpretation for novel compounds. The resolution and mass accuracy of magnetic sector instruments, while historically valuable, are generally surpassed by modern mass analyzer designs, particularly for complex analytical challenges requiring ultimate mass measurement precision.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICRMS) delivers exceptional mass resolution and sub-ppm mass accuracy, enabling definitive elemental composition determination for both precursor and fragment ions. For this compound analysis, FTICRMS coupled with electrospray ionization (ESI) and sustained off-resonance collisionally activated dissociation (SORI-CAD) provides comprehensive structural characterization capabilities. The ultra-high resolution allows resolution of isobaric interferences, while the accurate mass measurements confidently differentiate between potential molecular formulas. However, FTICRMS systems require significant expertise for operation and maintenance, with longer analysis times compared to other platforms.
Quadrupole-Time-of-Flight Mass Spectrometry (Q-ToF) configurations combine mass measurement accuracy with high sensitivity and rapid analysis capabilities. The tandem mass spectrometry functionality enables targeted fragmentation with accurate mass measurement of product ions, providing detailed structural information. For this compound analysis, the Q-ToF platform has demonstrated excellent performance in resolving complex fragmentation pathways while maintaining practical analytical workflows compatible with high-throughput environments. The modest resolution compared to FTICRMS is generally sufficient for most small molecule applications, with the advantage of more robust operation and easier implementation with liquid chromatography systems.
Table 1: Comparison of Mass Spectrometry Platforms for this compound Structural Elucidation
| Parameter | Q-ToF MS | FTICRMS | EI-MS (Magnetic Sector) |
|---|---|---|---|
| Mass Accuracy | <5 ppm | <1 ppm | 5-10 ppm |
| Resolution | 20,000-40,000 | >100,000 | 5,000-10,000 |
| Fragmentation Technique | CID | SORI-CAD | EI |
| Sample Throughput | High | Moderate | Moderate |
| LC Compatibility | Excellent | Good | Limited |
| Structural Information | MS/MS with accurate mass | MSn with accurate mass | Characteristic fragmentation |
The selection of an appropriate mass spectrometry platform for this compound analysis depends on the specific analytical requirements. For high-throughput quantitative applications, Q-ToF systems provide an optimal balance of performance and practicality. For definitive structural elucidation of unknown compounds or transformation products, FTICRMS offers unparalleled mass measurement precision. Meanwhile, EI-MS remains valuable for routine screening applications where reference spectra are available for comparison [1].
The structural characterization of this compound by mass spectrometry reveals complex fragmentation patterns that provide insight into its molecular architecture. Under electrospray ionization conditions, this compound demonstrates a protonated molecular ion at m/z 307.2 in positive ion mode, consistent with its molecular formula (C13H12F2N6O) with the addition of a proton [2]. The primary fragmentation pathway involves cleavage of the propanol linker, resulting in the characteristic product ion at m/z 238.2, which corresponds to the difluorophenyl triazolium species. This transition (m/z 307.2→238.2) serves as the primary quantitative transition for multiple reaction monitoring (MRM) assays in bioanalytical applications [2] [3].
The accurate mass capabilities of both Q-ToF and FTICRMS instruments enable definitive fragment identification and elucidation of minor fragmentation pathways. Additional product ions observed at m/z 220.1 and m/z 192.1 correspond to successive neutral losses of H2O and CO from the primary fragment, respectively. These fragmentation pathways are consistent across instrumentation platforms, though the relative abundances of product ions may vary depending on the collision energy and fragmentation technique employed (CAD vs. SORI-CAD) [1]. The high mass accuracy measurements confirm the elemental composition of each fragment, eliminating ambiguity in structural assignment.
A systematic comparison of accurate mass techniques for this compound structural elucidation has demonstrated that mass accuracy is not simply a function of instrumental resolution [1]. While FTICRMS provides the highest resolution and mass accuracy, the Q-ToF platform offers excellent performance with practical advantages for laboratory implementation. The subtle differences observed between collisionally activated dissociation (CAD) and sustained off-resonance collisionally activated dissociation (SORI-CAD) spectra are explained as a consequence of the excitation process, with each technique providing complementary structural information.
The triazole antifungal scaffold presents specific challenges for mass spectrometric analysis, including multiple nitrogen atoms that influence fragmentation behavior and the potential for intramolecular interactions that can redirect fragmentation pathways. The difluorophenyl substituent contributes to the ionization efficiency in positive electrospray mode and influences the charge localization that directs primary fragmentation. Understanding these structure-fragmentation relationships is essential for confident spectral interpretation, particularly when analyzing structurally related compounds or degradation products.
Table 2: Characteristic Mass Spectral Features of this compound Across Instrument Platforms
| Mass Spectral Feature | Q-ToF ESI-CAD | FTICRMS ESI-SORI-CAD | EI-MS |
|---|---|---|---|
| Molecular Ion | m/z 307.2 [M+H]+ | m/z 307.2 [M+H]+ | m/z 306 M+• |
| Primary Fragment | m/z 238.2 | m/z 238.2 | m/z 238 |
| Secondary Fragments | m/z 220.1, m/z 192.1 | m/z 220.1, m/z 192.1 | m/z 169, m/z 127 |
| Mass Accuracy | 2-5 ppm | 0.5-1 ppm | 5-10 ppm |
| Key Advantage | Balance of speed and accuracy | Ultimate mass accuracy | Spectral libraries |
The quantitative determination of this compound in human plasma requires a robust bioanalytical method with appropriate sensitivity, specificity, and reproducibility. The following protocol, adapted from validated methods with application to pharmacokinetic studies [2] [4], provides a reliable approach for therapeutic drug monitoring and clinical research applications.
Sample Preparation Protocol:
Chromatographic Conditions:
Mass Spectrometry Parameters:
Method Validation Parameters: The validated method demonstrates excellent linearity within the concentration range of 10-6,000 ng/mL for this compound in human plasma [2]. The correlation coefficient (r2) typically exceeds 0.999, indicating reliable quantitative performance across the calibration range. The analytical sensitivity with a lower limit of quantification of 10 ng/mL is sufficient for monitoring therapeutic concentrations, which typically range from 1,000-10,000 ng/mL for most fungal infections.
The method validation includes assessment of precision and accuracy with intra-day and inter-day precision determined by coefficient of variation values. Reported values range from 1.4 to 4.38% for intra-day precision and 2.8 to 6.6% for inter-day precision [4]. Stability studies evaluating bench-top, freeze-thaw, and long-term storage conditions confirm method robustness under typical laboratory and clinical handling conditions. The short analysis time of only 1.0 minute per sample enables high-throughput processing of clinical samples, which is essential for therapeutic drug monitoring applications in busy healthcare settings.
Figure 1: UPLC-MS/MS Workflow for Quantitative Determination of this compound in Human Plasma
The comprehensive impurity profiling of this compound active pharmaceutical ingredient (API) requires high-resolution separation coupled with advanced mass detection to identify and characterize structurally related compounds. The following protocol, adapted from investigative methods for this compound impurities [5], enables the detection and structural elucidation of process-related impurities and degradation products.
Chromatographic Conditions:
Mass Spectrometry Parameters:
During the HPLC analysis of different laboratory batches of this compound, three impurities have been routinely detected, with two representing previously unknown structures [5]. The systematic approach to impurity identification involves:
The structural characterization of unknown impurities relies on the interpretation of fragmentation patterns and accurate mass measurements. For this compound, common impurities include regioisomers with altered triazole positioning, synthetic intermediates with incomplete reaction, and degradation products formed through hydrolysis or oxidation. The LC/MS/MS analysis enables preliminary structural assignments based on characteristic fragmentation pathways, which are subsequently confirmed through orthogonal techniques.
The identification of impurities is particularly important for pharmaceutical quality control, as regulatory guidelines mandate the identification of impurities appearing at or above 0.1% in active pharmaceutical ingredients [5]. The LC-MS/MS methods described provide the sensitivity and specificity required to meet these regulatory requirements while offering structural elucidation capabilities for unknown compounds.
Figure 2: Comprehensive Workflow for Impurity Identification in this compound API
The mass spectrometry methods described in this application note support diverse research and analytical activities across pharmaceutical development and clinical practice. The quantitative determination of this compound in biological matrices has direct application to therapeutic drug monitoring, particularly in critically ill patients or those with compromised drug clearance mechanisms. Recent applications demonstrate the value of these methods in special patient populations, including investigations of pharmacokinetic variability in critically ill patients and those with invasive candidiasis [4] [6].
In pharmaceutical development, the impurity profiling methods support quality control and formulation optimization. The structural elucidation of unknown impurities provides critical information for process chemistry refinement and stability assessment. Recent advances in formulation development include novel delivery systems such as This compound-loaded lactose agglomerates for denture stomatitis treatment [7]. Mass spectrometry methods play a crucial role in characterizing these formulated products and monitoring drug release profiles.
The investigation of antifungal resistance mechanisms represents an emerging application of mass spectrometry in fungal pharmacology. Recent studies have demonstrated genotypic diversity among Candida glabrata populations from bloodstream infections, with implications for antifungal resistance development [8]. Mass spectrometry-based methods complement genomic approaches by quantifying drug exposures at the site of infection and characterizing metabolic adaptations associated with resistance.
Table 3: Applications of this compound Mass Spectrometry Methods in Pharmaceutical and Clinical Research
| Application Area | Analytical Technique | Key Information Obtained | Impact/Utility |
|---|---|---|---|
| Bioequivalence Studies | UPLC-MS/MS in plasma | Pharmacokinetic parameters (Cmax, Tmax, AUC) | Regulatory submission support for generic products |
| Therapeutic Drug Monitoring | UPLC-MS/MS in plasma | Trough and peak concentrations | Dose optimization in special populations |
| Impurity Profiling | LC-MS/MS with accurate mass | Structure of unknown impurities | Pharmaceutical quality control |
| Formulation Development | LC-MS/MS in dissolution media | Drug release profiles | Formulation optimization |
| Resistance Mechanisms | LC-MS/MS in tissue homogenates | Tissue penetration and distribution | Understanding treatment failures |
The mass spectrometry-based methodologies described in this application note provide comprehensive analytical solutions for this compound characterization across the pharmaceutical development and clinical application spectrum. The comparative assessment of instrumental platforms illustrates that technique selection should be guided by specific analytical requirements, with Q-ToF offering an optimal balance of mass accuracy and practical utility for most applications, while FTICRMS provides ultimate performance for definitive structural elucidation.
The standardized protocols for quantitative bioanalysis and impurity profiling represent robust methodologies that can be implemented in analytical laboratories with appropriate validation for specific applications. The continuing evolution of mass spectrometry technology promises enhanced capabilities for this compound analysis, including higher sensitivity, improved resolution, and more streamlined workflows. These advances will support ongoing efforts to optimize antifungal therapy through therapeutic drug monitoring and to ensure pharmaceutical product quality through comprehensive impurity characterization.
This compound, a bis-triazole antifungal agent, has maintained its status as a cornerstone in antifungal therapy since its introduction, particularly for infections caused by susceptible Candida and Cryptococcus species. Its unique pharmacokinetic properties, including high oral bioavailability (>90%) and excellent penetration into body fluids and tissues, make it particularly valuable for both superficial and systemic fungal infections. The pharmacodynamic activity of this compound is characterized by concentration- and time-dependent antifungal activity with a prolonged post-antifungal effect. Unlike many antifungal agents, this compound demonstrates linear pharmacokinetics with predictable dose-exposure relationships, which simplifies dosing regimens across diverse patient populations.
The primary pharmacokinetic-pharmacodynamic (PK/PD) index correlating with efficacy for this compound is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). This index integrates both exposure metrics (accounting for protein binding) and pathogen susceptibility into a single predictive parameter for clinical success. Understanding and applying this PK/PD target is essential for optimizing dosing regimens, preventing resistance emergence, and improving patient outcomes across diverse clinical scenarios, from routine candidiasis to complex cases in critically ill patients. The following sections provide comprehensive application notes and detailed protocols for implementing this compound PK/PD targets in research and development settings.
Extensive research has established fAUC/MIC ≥100 as the primary PK/PD target associated with optimal fungicidal activity and positive clinical outcomes [1] [2]. This target was validated through comprehensive analyses of clinical outcomes across different patient populations and infection types. A landmark study examining 236 episodes of candidemia and oropharyngeal candidiasis demonstrated that when the fAUC/MIC ratio achieved or exceeded 100, clinical success rates reached 93.9% (140 of 149 episodes) [3] [4]. Conversely, when the ratio fell below this threshold, treatment success plummeted to merely 14.6% (16 of 109 episodes), underscoring the critical importance of achieving this target exposure.
The relationship between MIC values and clinical outcomes further reinforces the utility of the fAUC/MIC target. Clinical studies have demonstrated that for isolates with MICs ≤2 mg/L, representing susceptible Candida strains, treatment success rates exceed 90% with standard dosing [3]. However, as MIC values increase to 4 mg/L, indicating dose-dependent susceptibility, success rates decline substantially to approximately 66%, though they can be restored to 100% with appropriate dose escalation [4]. For isolates with MICs ≥8 mg/L, categorized as resistant, success rates drop dramatically to 12% regardless of dosing, highlighting the clinical limitations of this compound against resistant pathogens [3] [4].
Table 1: Clinical Success Rates Based on this compound MIC Values
| MIC Value (mg/L) | Interpretive Category | Clinical Success Rate | Dosing Considerations |
|---|---|---|---|
| ≤2 | Susceptible | 93.7% (136/145 episodes) | Standard dosing adequate |
| 4 | Dose-dependent susceptible | 66% (overall), 100% (with dose >100 mg/day) | Dose escalation required |
| ≥8 | Resistant | 12% | Alternative agents recommended |
While fAUC/MIC ≥100 represents the primary target for optimal efficacy, some studies have explored alternative targets for specific clinical scenarios. A less rigorous PK/PD target of fAUC/MIC ≥50 has been proposed for certain prophylactic indications or less severe infections [1]. Additionally, research has identified a dose/MIC ratio ≥100 as equivalent to the fAUC/MIC ≥100 target, providing a simplified approach for dose calculation [3]. Classification and regression tree analysis has further refined this understanding, indicating that a dose/MIC of 35.5 serves as the threshold for predicting cure versus failure, with progressively improved outcomes as this ratio increases [3].
The dose/MIC relationship follows a sigmoidal pattern, with the EC50 (dose/MIC required for 50% maximal effect) calculated at 43.7 for patients with oropharyngeal candidiasis [3]. Monte Carlo simulations have demonstrated that at MIC values ≤2 mg/L, the probability of target attainment exceeds 99% when targeting a dose/MIC ratio of 100 [3]. This comprehensive understanding of exposure-response relationships enables researchers to design optimized dosing regimens that maximize therapeutic success while minimizing toxicity and resistance development.
Table 2: this compound PK/PD Targets and Corresponding Clinical Outcomes
| PK/PD Index | Target Value | Clinical Success Rate | Remarks |
|---|---|---|---|
| fAUC/MIC | ≥100 | 93.9% | Primary target for fungicidal activity |
| fAUC/MIC | ≥50 | Not specified | Less rigorous target for prophylaxis |
| Dose/MIC | ≥100 | 93.9% | Equivalent to fAUC/MIC ≥100 |
| Dose/MIC | 35.5 | Classification threshold | Distinguishes cure vs failure |
| Dose/MIC | 43.7 | EC50 value | 50% maximal effect |
Accurate quantification of this compound concentrations in biological matrices is fundamental to PK/PD studies. A validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method represents the most commonly employed approach, with a typical determination range of 0.5-100.0 mg/L in plasma matrices [1]. The sample preparation process involves collecting blood samples (0.5 mL) in lithium heparin tubes, followed by immediate centrifugation at 3000× g for 15 minutes to harvest plasma. The resulting plasma samples should be stored at -25°C pending analysis to ensure sample integrity and prevent analyte degradation.
For more advanced applications requiring enhanced sensitivity or throughput, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed and validated [2]. These methods typically employ a Kinetex C8 column (50 × 2.10 mm, 1.7 μm) with a gradient mobile phase of acetonitrile and 0.1% formic acid (with 10 mM ammonium formate for this compound). The mass spectrometry detection utilizes positive-mode electrospray ionization, monitoring the mass transition of 306.7 → 238.2 for this compound [2]. This method offers a quantification range of 0.2 to 20 μg/mL in plasma, with superior sensitivity and specificity compared to HPLC-UV approaches.
Population pharmacokinetic (popPK) modeling allows researchers to quantify and explain variability in drug concentrations among individuals receiving similar doses. The standard methodology employs non-linear mixed effects modeling using the first-order conditional estimation with interaction (FOCEI) algorithm, implemented in specialized software platforms such as NONMEM or nlmixr2 in R [1] [5]. The model development process begins with evaluating structural models, typically comparing one-compartment and two-compartment models with first-order elimination. For this compound, a one-compartment model often sufficiently describes its disposition kinetics, with allometric scaling of body weight routinely incorporated to account for size differences [1].
The model-building process follows a stepwise covariate approach to identify patient factors significantly influencing this compound pharmacokinetics [1]. Continuous covariates such as body weight, renal function, and age are tested using power models, while categorical covariates like renal replacement therapy status are evaluated using proportional models. Model selection relies on statistical criteria including decreases in objective function value (>3.84 points for p<0.05), Bayesian Information Criteria, and diagnostic plots assessing goodness-of-fit. The final model must demonstrate adequate precision in parameter estimates and stability through visual predictive checks and, when possible, bootstrap validation [1] [5].
Critically ill patients present substantial challenges for this compound dosing due to profound pathophysiological alterations that significantly impact drug pharmacokinetics. Research has demonstrated that approximately 33% of critically ill patients receiving standard this compound dosing fail to achieve the target fAUC/MIC ≥100, potentially leading to suboptimal outcomes [2]. These patients exhibit remarkable interindividual variability, with both intra- and inter-subject variability calculated at 28.3% and 50.5%, respectively [6]. A study of 288 plasma samples from 43 critically ill patients revealed that a substantial proportion of concentrations fell below target ranges, with 13% <10 mg/L and 27% <15 mg/L [6].
The key factors determining this compound exposure in critically ill populations include the administered dose (mg/kg), presence of augmented renal clearance, and need for renal replacement therapy [6]. Augmented renal clearance, particularly common in younger trauma patients, can significantly enhance this compound elimination, necessitating higher doses or more frequent administration. Conversely, patients with acute renal failure demonstrate substantially reduced this compound clearance (approximately 50% of healthy volunteers) and prolonged half-lives (up to 96 hours versus 30 hours in healthy individuals) [5]. These extremes of renal function must be carefully considered when designing dosing regimens for this vulnerable population.
Pediatric patients, particularly those who are immunocompromised, represent another population with distinct this compound pharmacokinetics. Children exhibit a 33% higher volume of distribution (0.95 L/kg versus 0.7 L/kg in adults) and shorter half-lives (approximately 22 hours versus 30 hours in adults), potentially necessitating weight-based dose escalation [1]. Research has demonstrated that standard dosing recommendations from the Summary of Product Characteristics (SmPC) often fail to achieve target exposures when doses are <6 mg/kg [1]. Monte Carlo simulations indicate that increased doses of 15-18 mg/kg may be required to achieve adequate probability of target attainment for MIC values of 2 mg/L [1].
For patients with renal impairment, dose adjustment is imperative as this compound is primarily eliminated unchanged via renal excretion (approximately 80%) [7] [5]. The standard recommendation is to reduce the dose to 50% of the recommended regimen when creatinine clearance falls to ≤50 mL/min [7]. For patients undergoing renal replacement therapy, the dialyzability of this compound necessitates supplemental dosing, with recommendations to administer 100% of the recommended dose after each dialysis session [7]. Recent research has highlighted that current guideline-recommended dosing for patients undergoing continuous renal replacement therapy (CRRT) achieves limited target attainment, especially at moderate to high CRRT doses, prompting the development of model-informed precision dosing approaches for this population [5].
Monte Carlo simulation represents a powerful computational approach for quantifying the probability of target attainment (PTA) across diverse patient populations and dosing regimens. This technique incorporates observed variability in pharmacokinetic parameters and MIC distributions to estimate the likelihood that a specific dosing regimen will achieve the desired PK/PD target [3]. The standard methodology involves simulating concentration-time profiles for a large population of virtual patients (typically 1,000-10,000 subjects) using population pharmacokinetic models that capture between-subject variability in key parameters such as clearance and volume of distribution [1] [5].
The simulation process entails several methodical steps: first, defining the target population characteristics (e.g., body weight distribution, renal function); second, implementing the pharmacokinetic structural model with its associated variability; third, calculating the fAUC/MIC ratio for each virtual patient; and finally, determining the proportion of patients achieving the target ratio across the MIC range of interest [3] [5]. For this compound, the PTA is typically calculated for MIC values ranging from 0.125 to 2 mg/L, with an acceptable PTA threshold set at >90% for susceptible pathogens [1]. These simulations have demonstrated that for susceptible Candida strains (MIC ≤2 mg/L), standard dosing regimens achieve PTA >99% when targeting fAUC/MIC ≥100 [3].
Model-informed precision dosing represents the cutting edge of this compound dose individualization, particularly for challenging patient populations. This approach integrates population pharmacokinetic models with patient-specific factors to derive individualized dosing regimens optimized for target attainment [5]. The implementation framework begins with selecting an appropriate population model that adequately characterizes the relevant sources of pharmacokinetic variability. For clinical application, this model is typically embedded within user-friendly software interfaces, such as R Shiny applications, that allow clinicians to input patient-specific parameters (body weight, renal function, CRRT settings) and receive customized dosing recommendations [5].
The development process for these tools follows rigorous methodology: first, model qualification to ensure adequate performance in the target population; second, dose simulation across clinically relevant scenarios; third, regimen evaluation based on PTA; and finally, software implementation with appropriate validation [5]. Recent research has demonstrated that for ARF patients undergoing CRRT, dosing adjustments based on body weight and CRRT parameters are essential, as guideline-recommended loading (800 mg or 12 mg/kg QD) and maintenance doses (400 mg or 6 mg/kg QD) achieve limited target attainment at low CRRT doses and fail at moderate to high CRRT doses [5]. These advanced approaches enable precision dosing that accounts for the complex interplay between patient physiology, pathogen susceptibility, and treatment modality.
Diagram 1: Conceptual framework integrating this compound pharmacokinetic and pharmacodynamic components to achieve target fAUC/MIC ratio for treatment success.
Diagram 2: Systematic workflow for developing population pharmacokinetic models and deriving model-informed dosing regimens.
The application of this compound PK/PD principles, particularly the fAUC/MIC ≥100 target, represents a crucial strategy for optimizing antifungal therapy across diverse patient populations. Substantial evidence confirms that achieving this target correlates strongly with positive clinical outcomes, while subtherapeutic exposures result in unacceptably high failure rates. The considerable interindividual variability observed in key populations such as critically ill and pediatric patients necessitates sophisticated approaches to dose individualization, including therapeutic drug monitoring and model-informed precision dosing.
Future research directions should focus on validating optimized dosing regimens through prospective clinical trials, particularly in special populations where current evidence remains limited. The development of point-of-care MIC testing could revolutionize this compound therapy by enabling real-time dose adjustment based on pathogen susceptibility. Additionally, integration of artificial intelligence approaches with population pharmacokinetic modeling may further enhance precision dosing capabilities. As antifungal resistance patterns continue to evolve, the rigorous application of these PK/PD principles will remain essential for preserving the clinical utility of this compound in the antimicrobial armamentarium.
Fluconazole is a broad-spectrum triazole antifungal medication that has been widely used in clinical practice since its introduction in 1988. It functions by selectively inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, thereby disrupting ergosterol biosynthesis in fungal cell membranes. Its exceptional safety profile and effectiveness against various fungal pathogens have established it as one of the most frequently employed antifungal agents globally, inclusion on the WHO Model List of Essential Medicines further confirms its therapeutic importance. [1] [2] The expiration of the original patent protecting this compound in 2005 has stimulated significant interest in developing more efficient synthetic routes that reduce production costs while maintaining high quality and purity standards. [2]
Traditional batch synthesis of this compound typically involves multiple steps with intermediate purifications, leading to cumulative losses, higher energy consumption, and significant waste generation. These limitations become particularly problematic when scaling up production to industrial levels. In contrast, continuous flow chemistry offers enhanced process control, improved safety profiles, and more efficient heat and mass transfer characteristics. The development of continuous flow methodologies for active pharmaceutical ingredients (APIs) like this compound represents a paradigm shift in pharmaceutical manufacturing, aligning with the principles of green chemistry and process intensification. [1] [3]
This application note details a recently developed multi-step continuous flow synthesis of this compound that achieves a three-step transformation from 2-chloro-2',4'-difluoroacetophenone to the final API without intermediate purification. The protocol has been successfully demonstrated on commercial flow chemistry equipment and offers significant advantages over conventional batch processes in terms of efficiency, reproducibility, and scalability. [1] [3] [4]
The continuous flow synthesis of this compound requires a specialized flow chemistry system designed to handle multiple reaction steps with precise parameter control. The following table summarizes the essential equipment components and their functions: [1]
Table 1: Equipment Specifications for Continuous Flow Synthesis of this compound
| Component Type | Specification | Function |
|---|---|---|
| Flow Chemistry Platform | Vapourtec commercial system or equivalent | Integrated platform for continuous processing |
| Reactor Units | Two temperature-controlled flow reactors | Sequential reaction steps at different conditions |
| Pumping System | Precision HPLC-type pumps (minimum 2) | Controlled delivery of reagents and solutions |
| Temperature Controller | Range: ambient to 200°C (±1°C stability) | Maintaining precise reaction temperatures |
| Back Pressure Regulators | Adjustable (50-300 psi) | Maintaining liquid state at elevated temperatures |
| In-line Monitoring | Optional FTIR or UV spectrophotometer | Real-time reaction monitoring |
| Collection System | Fraction collector or bulk container | Product collection for workup |
The synthesis employs a two-reactor, three-step continuous flow system that integrates the sequential reactions without intermediate purification. The first reactor facilitates the initial transformation, while the second handles subsequent steps, with the output being the crude this compound product requiring final purification. [1]
All starting materials and reagents should be of high purity (>95%) to prevent clogging and ensure consistent reaction performance in the flow system.
Table 2: Reagents and Materials for this compound Synthesis
| Material | Specification | Role in Synthesis | Storage Conditions |
|---|---|---|---|
| 2-Chloro-2',4'-difluoroacetophenone | >98% purity | Starting material | Room temperature, protected from light |
| 1,2,4-Triazole | Anhydrous, >97% | Nucleophile | Desiccator, inert atmosphere |
| Trimethylsulfoxonium iodide | >95% purity | Epoxidation reagent | Sealed container, desiccated |
| Potassium hydroxide | Reagent grade, pellets | Base | Sealed container, protected from moisture |
| Dimethyl sulfoxide (DMSO) | Anhydrous, <50 ppm H₂O | Solvent | Sealed under inert atmosphere |
| Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Solvent | Sealed under inert atmosphere |
| Isopropanol | Technical grade | Extraction/wash solvent | Room temperature |
| Dichloromethane (DCM) | Technical grade | Extraction/wash solvent | Room temperature |
| Deionized water | Purified (≥18 MΩ·cm) | Aqueous workup | Room temperature |
The continuous flow synthesis of this compound comprises three sequential chemical transformations executed across two specialized flow reactors without intermediate purification. The process begins with 2-chloro-2',4'-difluoroacetophenone as the starting material and proceeds through a carefully optimized pathway to yield this compound. The workflow below illustrates the complete synthetic sequence, with detailed conditions provided in the subsequent sections. [1]
Diagram 1: Continuous Flow Synthesis Workflow for this compound Production
Objective: Transformation of 2-chloro-2',4'-difluoroacetophenone to the corresponding epoxide via Corey-Chaykovsky reaction.
Preparation of Reagent Solutions:
Flow Conditions:
Process Notes: The reaction employs in situ-generated bromomethyl lithium for the epoxidation, which demonstrates excellent selectivity even for challenging substrates like α-chloroketones that typically fail under classic Corey-Chaykovsky conditions. The elevated temperature in the flow reactor significantly accelerates the reaction compared to batch processes. [1] [3]
Objective: Conversion of the epoxide intermediate to this compound through two consecutive nucleophilic substitutions with 1,2,4-triazole.
Preparation of Reagent Solutions:
Flow Conditions:
Process Notes: The high temperature and efficient mixing in the flow reactor facilitate the sequential ring opening of the epoxide by the first triazole molecule, followed by displacement of the chloride by the second triazole molecule. The regioselectivity of the epoxide ring opening is carefully controlled to favor the desired isomer. [1] [2]
Successful implementation of the continuous flow synthesis requires attention to several critical process parameters that significantly impact yield and purity. The following table outlines key optimization guidelines and troubleshooting recommendations: [1] [3]
Table 3: Process Optimization and Troubleshooting Guide
| Parameter | Optimal Range | Impact of Deviation | Corrective Action |
|---|
| Reactor 1 Temperature | 60-80°C | Lower temp: Incomplete reaction Higher temp: Decomposition | Calibrate temperature sensors Verify heating system operation | | Reactor 2 Temperature | 100-120°C | Lower temp: Slow reaction Higher temp: Increased byproducts | Optimize for specific reactor geometry Implement temperature gradient | | Residence Time Distribution | Narrow distribution | Broad distribution: Reduced yield | Ensure proper reactor geometry Minimize dead volumes | | Triazole Stoichiometry | 3.0-3.5 equivalents | Lower: Incomplete conversion Higher: Processing difficulties | Precise pumping calibration Regular verification of solution concentrations | | Solvent Water Content | <50 ppm | Elevated: Reduced yield Formation of hydrolysis byproducts | Use anhydrous solvents Implement molecular sieves | | System Pressure | 50-150 psi | Lower: Solvent vaporization Higher: Potential for clogging | Verify back-pressure regulator function Monitor pressure drops |
The continuous flow synthesis of this compound demonstrates significant improvements over traditional batch manufacturing approaches. The integrated process achieves an overall yield of 75-82% for the three-step transformation from 2-chloro-2',4'-difluoroacetophenone to this compound without intermediate purification. This compares favorably with typical batch processes that exhibit cumulative yields of 60-70% for similar synthetic sequences. The product purity after a single recrystallization routinely exceeds 98%, meeting pharmaceutical quality standards. [1] [3]
The continuous flow methodology provides several distinct advantages for this compound synthesis. The precise control of reaction parameters (temperature, residence time, mixing) minimizes formation of byproducts commonly observed in batch processes. The elimination of intermediate isolation steps reduces processing time, solvent consumption, and material losses. Additionally, the small reactor volumes and continuous operation enhance process safety when handling potentially exothermic reactions or reactive intermediates. [1]
Table 4: Comparative Analysis: Flow vs. Batch Synthesis of this compound
| Parameter | Continuous Flow Process | Traditional Batch Process |
|---|---|---|
| Overall Yield | 75-82% | 60-70% |
| Total Processing Time | 4-6 hours | 24-48 hours |
| Number of Isolation Steps | 1 (final product) | 3 (intermediates + final product) |
| Solvent Consumption | 15-20 L/kg API | 40-60 L/kg API |
| Temperature Control | Precise, uniform heating | Gradient effects, hotspot formation |
| Space-Time Yield | 0.5-0.8 kg/L·day | 0.1-0.2 kg/L·day |
| Reproducibility | High (RSD <5%) | Moderate (RSD 10-15%) |
The transition from laboratory-scale to industrial production of this compound via continuous flow synthesis requires careful attention to engineering principles and process intensification strategies. Based on the successful demonstration using commercial flow chemistry equipment, several key factors influence successful scale-up: [1] [5]
Numbering-Up Approach: Rather than increasing reactor dimensions (scaling up), the preferred strategy involves parallel operation of multiple identical reactor units (numbering up). This approach maintains the favorable mass and heat transfer characteristics of small-diameter tubes while increasing overall production capacity.
Production Capacity Estimation: A single laboratory-scale flow reactor system (with 10-30 mL reactor volumes) can typically produce 50-100 g of this compound per day. Industrial implementation with multiple parallel units can achieve production scales of 1-10 kg/day using commercially available flow chemistry platforms.
Process Analytical Technology (PAT): Implementation of in-line monitoring techniques (such as FTIR or UV spectroscopy) enables real-time quality control and facilitates automated process adjustments to maintain optimal performance during extended operation campaigns.
Startup/Shutdown Protocols: Development of standardized procedures for system startup and shutdown is essential to minimize off-specification material during transitions. This includes pre-equilibration of reaction conditions and controlled purging of the system with inert solvent.
The continuous flow synthesis of this compound represents a scalable and efficient alternative to conventional batch manufacturing, with demonstrated performance at laboratory scale and clear pathways for industrial implementation. [1]
The continuous flow synthesis protocol described in this application note enables efficient and sustainable production of this compound to address global healthcare needs. The methodology is particularly valuable for generic pharmaceutical manufacturers seeking to optimize production costs and quality consistency following the expiration of the original patent protection. [2]
The enhanced efficiency and reduced environmental footprint of the continuous flow process align with the evolving regulatory expectations for pharmaceutical manufacturing, which increasingly emphasize green chemistry principles and quality by design (QbD) approaches. The demonstrated synthesis of this compound exemplifies how flow chemistry technologies can transform API manufacturing through process intensification. [1]
Future developments in this field will likely focus on further integration of reaction and separation operations, implementation of advanced process control strategies, and expansion of the methodology to structural analogs of this compound. The growing interest in deuterated pharmaceuticals with improved pharmacokinetic properties suggests potential applications of the continuous flow platform for isotope-labeled this compound derivatives. [2]
This application note has detailed a robust and efficient protocol for the continuous flow synthesis of the antifungal drug this compound. The developed methodology enables a three-step, two-reactor transformation from 2-chloro-2',4'-difluoroacetophenone to this compound without intermediate purification, achieving significantly improved efficiency compared to traditional batch processes.
The key advantages of this continuous flow approach include:
This protocol has been successfully demonstrated on commercial flow chemistry equipment and provides a practical foundation for implementation at various production scales. The methodology represents a significant advancement in this compound manufacturing technology and serves as a model for the application of continuous flow chemistry to pharmaceutical production.
Pulmonary cryptococcosis represents a significant clinical challenge in medical mycology, with treatment approaches varying substantially based on host immune status and disease severity. These application notes synthesize current evidence-based guidelines for the use of fluconazole in managing pulmonary cryptococcosis, with particular emphasis on protocol standardization for research and clinical practice. This compound, a triazole antifungal with excellent oral bioavailability and favorable tissue penetration, serves as the cornerstone therapy for mild-to-moderate pulmonary cryptococcosis in both immunocompetent and immunocompromised hosts. Recent guidelines from the ECMM/ISHAM/ASM (2024) and other authoritative bodies have refined treatment paradigms, highlighting risk-stratified approaches and the importance of comprehensive diagnostics to exclude disseminated disease. This document provides detailed protocols for therapeutic application, monitoring parameters, and experimental methodologies to support drug development professionals and clinical researchers in advancing the management of this invasive fungal infection [1] [2].
Cryptococcosis is a global invasive fungal infection caused by species within the Cryptococcus complex, primarily C. neoformans and C. gattii. The World Health Organization recognized Cryptococcus neoformans as a top fungal priority pathogen in 2022, reflecting its significant morbidity and mortality burden worldwide. Pulmonary cryptococcosis represents the initial site of infection following inhalation of infectious propagules, with clinical manifestations ranging from asymptomatic colonization to severe pneumonia with acute respiratory failure. The management of pulmonary cryptococcosis is complicated by the diverse immunological spectrum of affected hosts and the potential for dissemination, particularly to the central nervous system [1] [2].
The therapeutic approach to pulmonary cryptococcosis is fundamentally guided by two critical factors: immune status of the host and disease severity. Immunocompromised individuals, including those with HIV/AIDS, transplant recipients, and patients receiving immunosuppressive therapies, demonstrate higher rates of dissemination and mortality, necessitating more aggressive treatment strategies. This compound has emerged as a primary therapeutic option for many forms of pulmonary cryptococcosis due to its favorable pharmacokinetic profile, including excellent oral bioavailability, good lung tissue penetration, and reliable cerebrospinal fluid concentrations when disseminated disease is a concern. These application notes consolidate the most current evidence-based guidelines and translate them into practical protocols for researchers and clinicians developing treatment strategies for pulmonary cryptococcosis [1] [3] [2].
Contemporary guidelines for pulmonary cryptococcosis management emphasize risk stratification based on immune status and disease severity. The ECMM/ISHAM/ASM Global Guideline (2024) represents the most current comprehensive framework, categorizing patients according to specific clinical phenotypes that dictate therapeutic intensity and duration. The foundational principle across all guidelines is the critical importance of excluding disseminated infection, particularly cryptococcal meningitis, before initiating this compound monotherapy for pulmonary disease. The diagnostic evaluation for extrapulmonary dissemination must include serum cryptococcal antigen testing and, when clinically indicated, lumbar puncture with cerebrospinal fluid analysis [1] [2].
Table 1: this compound-Based Treatment Regimens for Pulmonary Cryptococcosis in Immunocompetent Hosts
| Clinical Scenario | Recommended Regimen | Alternative Options | Duration | Evidence Grade |
|---|---|---|---|---|
| Asymptomatic, localized | This compound 400 mg daily | Observation without antifungal therapy | 6-12 months | B-II |
| Mild-to-moderate symptoms | This compound 400 mg daily | Itraconazole 200 mg twice daily | 6-12 months | A-I |
| Severe pulmonary disease | Amphotericin B + flucytosine → this compound | Liposomal amphotericin B → this compound | 2 weeks → 8 weeks minimum | A-I |
| Complete resection of isolated nodule | This compound 400 mg daily | No antifungal therapy if completely excised | 6-12 months | C-III |
For immunocompetent hosts with pulmonary cryptococcosis, this compound monotherapy represents the standard of care for most clinical presentations. The National Institute of Allergy and Infectious Diseases Mycoses Study Group (NIAID-MSG) recommendations form the basis for many current guidelines, advocating for 6-12 months of this compound at 400 mg daily for symptomatic disease. Notably, selected asymptomatic immunocompetent patients with small, stable pulmonary lesions and no evidence of dissemination may be managed with observation alone, provided close clinical and radiographic monitoring is ensured. This approach acknowledges that some immunocompetent hosts can effectively clear the infection without antifungal intervention. However, the 2024 ECMM/ISHAM/ASM guidelines emphasize that treatment is generally preferred over observation due to concerns about potential late dissemination [4] [2] [5].
Table 2: Treatment Approaches for Immunocompromised Hosts with Pulmonary Cryptococcosis
| Host Population | Induction Therapy | Consolidation Therapy | Maintenance Therapy | Duration |
|---|---|---|---|---|
| HIV-associated, no CNS involvement | This compound 400-800 mg daily | This compound 400 mg daily | This compound 200-400 mg daily | 12 months minimum |
| Transplant recipients | Liposomal amphotericin B 3-5 mg/kg/day + flucytosine | This compound 400-800 mg daily | This compound 200-400 mg daily | 12 months minimum |
| Other immunocompromised states | This compound 400-800 mg daily OR Amphotericin B-based regimen | This compound 400 mg daily | This compound 200-400 mg daily | Based on immune reconstitution |
| Isolated cryptococcal antigenemia | This compound 1200 mg daily × 2 weeks → 800 mg daily × 8 weeks | This compound 200 mg daily | Until immune recovery | 6-12 months after immune reconstitution |
Immunocompromised hosts with pulmonary cryptococcosis require more aggressive therapeutic strategies and longer treatment durations. For HIV-associated pulmonary cryptococcosis without CNS involvement, current guidelines recommend initial therapy with this compound at doses of 400-800 mg daily for 12 months minimum. The 2024 ECMM/ISHAM/ASM guidelines specifically note that for asymptomatic cryptococcal antigenemia in HIV-infected individuals without evidence of clinical disease, pre-emptive therapy with this compound 1200 mg daily for 2 weeks, followed by 800 mg daily for 8 weeks, and then 200 mg daily is recommended. An important consideration in transplant recipients is the significant drug-drug interactions between this compound and calcineurin inhibitors, necessitating careful therapeutic drug monitoring and dose adjustment [1] [4] [2].
Management of pulmonary cryptococcosis requires individualized adjustment for special populations, including solid organ transplant recipients, patients with hepatic or renal impairment, and those receiving concomitant medications with potential drug-drug interactions. For transplant recipients with pulmonary cryptococcosis, initial therapy with lipid formulation amphotericin B plus flucytosine is generally recommended, followed by consolidation and maintenance with this compound. The treatment duration in transplant recipients typically extends for at least 12 months, with consideration for discontinuation only after sustained immunosuppression reduction [4] [2].
In patients with renal impairment, this compound dosage requires adjustment based on creatinine clearance. Specifically, when creatinine clearance is ≤50 mL/min, the dose should be reduced to 50% of the standard recommendation. For patients undergoing hemodialysis, 100% of the recommended dose should be administered after each dialysis session. Hepatic impairment presents particular challenges, as this compound carries hepatotoxic potential and should be used with caution in patients with pre-existing liver dysfunction, with regular monitoring of hepatic enzymes during treatment [3] [6].
The diagnostic evaluation for suspected pulmonary cryptococcosis requires a systematic approach integrating clinical, radiographic, microbiological, and histopathological modalities. The initial assessment should include a detailed history focusing on immune status, including HIV testing, CD4+ T-cell count when appropriate, and evaluation for other immunocompromising conditions. Current guidelines strongly recommend that all patients with suspected or confirmed pulmonary cryptococcosis undergo evaluation for disseminated disease, including serum cryptococcal antigen (CrAg) testing and, when CNS symptoms are present or serum CrAg is positive, lumbar puncture with CSF analysis [1] [2].
The diagnostic pathway begins with radiographic evaluation, typically chest radiography followed by computed tomography (CT) for better characterization of pulmonary findings. Common radiographic manifestations include solitary or multiple pulmonary nodules, areas of consolidation, cavitary lesions, and lymphadenopathy. Following radiographic identification, the diagnostic confirmation relies on microbiological and histopathological methods. Respiratory specimens obtained via sputum induction, bronchoscopy with bronchoalveolar lavage, or CT-guided biopsy should be subjected to fungal culture, cryptococcal antigen testing, and histopathological examination with special stains to visualize the characteristic encapsulated yeast forms [7] [2].
Figure 1: Diagnostic and Treatment Stratification Pathway for Pulmonary Cryptococcosis
Cryptococcal Antigen Testing: The lateral flow assay has largely replaced latex agglutination methods due to superior sensitivity and ease of use. The protocol involves mixing serum, CSF, or bronchoalveolar lavage fluid with assay buffer and applying to the test device. Results are read visually at 10-15 minutes, with positive tests showing both control and test lines. Quantitative titers should be determined for positive specimens, as higher titers correlate with increased fungal burden and may influence therapeutic decisions [2].
Fungal Culture: Respiratory specimens should be inoculated onto selective fungal media such as Sabouraud dextrose agar with chloramphenicol and incubated at 30°C for up to 4 weeks. Typical colonies appear cream-colored and mucoid due to the polysaccharide capsule. Identification confirmation involves urease testing (positive for Cryptococcus), capsule visualization with India ink preparation, and biochemical profiling or molecular methods for species complex identification [2].
Histopathological Examination: Tissue specimens should be stained with hematoxylin and eosin, which demonstrates the basophilic yeast cells, and mucicarmine or Fontana-Masson stains, which highlight the capsule and melanin production, respectively. The characteristic appearance includes round to oval yeast cells measuring 4-10 μm with narrow-based budding and a prominent polysaccharide capsule that creates a clear halo around the cells [2].
The monitoring of patients undergoing this compound therapy for pulmonary cryptococcosis requires a multidimensional approach assessing clinical, radiographic, and microbiological parameters. Clinical assessment should document symptom resolution, including cough, sputum production, chest pain, and constitutional symptoms. Subjective improvement typically occurs within 2-4 weeks of initiating therapy, with complete resolution expected by 8-12 weeks in most cases. Standardized assessment tools such as the Mycoses Study Group Evaluation Criteria can provide objective metrics for response evaluation in both clinical care and research settings [4] [2].
Radiographic follow-up with chest CT is recommended at 3-month intervals during therapy, with the expectation of stable or improved findings by the first follow-up study. Complete radiographic resolution may lag behind clinical improvement, with some nodules or infiltrates persisting for months after successful treatment. Persistent or progressive radiographic abnormalities despite appropriate therapy should raise concern for treatment failure, non-adherence, or the presence of an alternative diagnosis. For patients with cryptococcomas, mass-like lesions may initially increase in size due to inflammatory expansion during effective therapy, which should not be misinterpreted as disease progression [2] [5].
Routine laboratory monitoring during this compound therapy should include hepatic function tests at baseline, after 2-4 weeks of therapy, and periodically thereafter, as this compound is associated with transient elevations in serum aminotransferases and, rarely, clinically apparent hepatotoxicity. Additional monitoring should include renal function, electrolyte assessment (particularly potassium and magnesium), and complete blood count. For patients receiving prolonged therapy, periodic monitoring of serum cholesterol and triglycerides is recommended, as this compound has been associated with dyslipidemia in some patients [3] [6].
Table 3: Monitoring Parameters and Management During this compound Therapy
| Parameter | Baseline | During Therapy | Frequency | Action Threshold |
|---|---|---|---|---|
| Hepatic transaminases | X | X | 2-4 weeks, then quarterly | >5× ULN or symptoms of hepatotoxicity |
| Alkaline phosphatase | X | X | 2-4 weeks, then quarterly | >3× ULN |
| Serum bilirubin | X | X | 2-4 weeks, then quarterly | >3× ULN |
| Renal function | X | X | Monthly | CrCl ≤50 mL/min |
| Electrolytes (K+, Mg++) | X | X | Monthly | Below normal range |
| Cryptococcal antigen titer | X | Optional | 3-6 months | Not primary endpoint |
| Therapeutic drug monitoring | Not routine | If concern for malabsorption | As needed | Variable |
Assessment of cryptococcal antigen titers during and after treatment is optional, as antigen clearance often lags behind clinical and microbiological cure and should not be used as the sole determinant for therapeutic decisions. For patients with concerns about drug absorption or compliance, therapeutic drug monitoring of this compound levels may be considered, with trough concentrations >25-50 mg/L generally considered adequate for cryptococcal suppression. The monitoring frequency should be individualized based on clinical course, with more frequent assessments in immunocompromised hosts or those with severe disease [3] [2] [6].
Standardized methodologies for antifungal susceptibility testing of Cryptococcus isolates against this compound follow the Clinical and Laboratory Standards Institute (CLSI) M27-A3 reference method. The protocol involves preparing a standardized inoculum suspension of 0.5-2.5 × 10³ CFU/mL in RPMI-1640 medium buffered to pH 7.0 with MOPS. Two-fold serial dilutions of this compound are prepared across 96-well microdilution plates, ranging from 0.125-64 μg/mL. Following inoculation and incubation at 35°C for 72 hours, the minimum inhibitory concentration is determined visually as the lowest concentration showing prominent decrease in growth (50% reduction compared to drug-free control) [3].
For more rapid assessment, colorimetric methods using indicators such as Alamar Blue or resazurin can be employed, with reduction indicating metabolic activity of viable fungi. Etest methodology provides an alternative approach, with strips impregnated with a this compound gradient applied directly to agar plates inoculated with a standardized fungal suspension. Correlation between in vitro susceptibility and clinical outcomes remains imperfect, though isolates with MIC values ≥16 μg/mL are generally considered to have reduced susceptibility to this compound [3].
Murine models represent the primary platform for preclinical assessment of this compound efficacy against pulmonary cryptococcosis. The standard protocol involves immunosuppression with corticosteroids (e.g., dexamethasone 1 mg/L in drinking water for 3-5 days prior to infection) followed by intranasal or intratracheal inoculation with 10⁵-10⁷ CFU of Cryptococcus in a small volume (20-50 μL). Treatment with this compound typically begins 1-3 days post-infection, administered via oral gavage or subcutaneous injection at human-equivalent doses based on allometric scaling [4].
The primary endpoints include fungal burden quantification in lung tissue and brain (to assess dissemination) at predetermined timepoints, typically 7-14 days post-infection. Tissue homogenates are plated on selective media for CFU enumeration, with results expressed as log₁₀ CFU per gram of tissue. Survival studies extend for 21-28 days with daily monitoring and predetermined humane endpoints. Histopathological analysis of lung tissue should assess inflammatory patterns, granuloma formation, and fungal morphology, providing insights into host-pathogen interactions and treatment effects on tissue response [4].
Current research efforts are exploring several innovative strategies to enhance the efficacy of this compound against cryptococcosis. Combination therapies represent a promising area, with investigators examining the potential of adjunctive immunomodulatory agents to enhance host response. The identification of calcineurin and HSP90 signaling pathways as critical for Cryptococcus survival under azole pressure has prompted research into pathway inhibitors as potential combination partners with this compound. Additionally, pharmacological enhancers that disrupt efflux pump activity or modulate ergosterol biosynthesis pathways may help overcome mechanisms of this compound resistance [2].
Novel drug delivery systems designed to improve this compound penetration into cryptococcomas and the central nervous system are under active investigation. Lipid-based nanocarriers and polymeric nanoparticles show promise in preclinical models for enhanced tissue targeting and reduced dosing frequency. Immunotherapeutic approaches, including monoclonal antibodies targeting cryptococcal polysaccharide capsule or adjunctive cytokine therapy, may potentially synergize with this compound by enhancing fungal clearance. The evolving understanding of host-pathogen interactions and fungal persistence mechanisms continues to identify new potential targets for combination strategies with this compound [2].
This compound remains the therapeutic backbone for mild-to-moderate pulmonary cryptococcosis across diverse patient populations, with well-established efficacy and acceptable safety profiles. The application of current evidence-based guidelines, incorporating appropriate risk stratification and comprehensive diagnostic evaluation, enables optimized patient outcomes. These detailed application notes and experimental protocols provide researchers and drug development professionals with standardized methodologies to advance both clinical practice and preclinical research. Future directions will likely focus on optimized combination regimens, novel formulations, and personalized approaches based on host immunity and fungal characteristics to further improve management of this significant fungal pathogen.
What are the key factors leading to fluconazole treatment failure in patients with obesity, cirrhosis, and diabetes? Treatment failure can stem from multiple factors. In obesity, standard dosing may lead to subtherapeutic drug exposure as this compound distributes into a larger volume; using total body weight for calculation can be misleading [1] [2]. Cirrhosis can alter drug metabolism, though its impact on this compound clearance is less pronounced than for other azoles [1]. Diabetes can induce physiological changes like delayed gastric emptying and impaired tissue distribution due to microvascular complications, potentially reducing drug absorption and penetration to the infection site [3]. Furthermore, comorbidities like cirrhosis and diabetes can increase the risk of antifungal resistance and biofilm formation, further complicating therapy [3].
How should this compound dosing be optimized for an obese patient? Evidence suggests dosing should be based on lean body weight (LBW) rather than total body weight (TBW) [1] [2] [4]. One successful case report involved a 113 kg (BMI 34.88 kg/m²) patient who failed on a conventional 400 mg/day dose. After optimization, an 800 mg loading dose followed by a 600 mg maintenance dose led to significant clinical improvement without adverse reactions [1] [2] [5]. For morbidly obese patients on renal replacement therapy, using lean body weight for dose calculations has also been shown to help achieve pharmacodynamic targets [4].
What critical monitoring parameters are required during adjusted dosing? Close monitoring of liver and kidney function is imperative [1] [2] [6]. This compound has been associated with rare but serious liver toxicity, and symptoms like loss of appetite, upper right abdominal pain, or jaundice should prompt immediate evaluation [6]. Additionally, in patients with diabetes, strict blood glucose control is crucial, as hyperglycemia can impair immune function and has been linked to reduced fungal susceptibility to antifungals [1] [3].
For researchers designing studies or validating dosing strategies, the following workflow and protocols are recommended.
This protocol outlines the methodology for determining an optimized this compound dose, as demonstrated in a published case report [1] [2].
The table below summarizes quantitative data from the case report and other relevant studies for easy comparison.
| Parameter | Standard/Initial Dose | Optimized Dose (Case Report) | Renal Failure on CRRT (Guideline) |
|---|---|---|---|
| Patient Profile | Non-obese, normal renal/hepatic function | Obese (113 kg) with Cirrhosis & DM | Acute Renal Failure on CRRT [7] |
| Loading Dose | 400-800 mg (varies by infection) [6] | 800 mg (based on LBW) [1] | 800 mg (or 12 mg/kg) [7] |
| Maintenance Dose | 200-400 mg/day [6] | 600 mg/day (based on LBW) [1] | 400 mg (or 6 mg/kg) [7] |
| Key Consideration | - | Use Lean Body Weight for calculation [1] [4] | Dose adjustment needed based on CRRT intensity [7] |
| Primary Monitoring | Liver function, clinical symptoms | Liver function, glucose control, clinical symptoms [1] [3] | Drug levels (TDM recommended), CRRT parameters [7] |
The following table summarizes the core findings from recent research on the role of CYP51 in C. krusei's innate fluconazole resistance.
| Key Finding | Experimental Evidence | Relevance to Resistance |
|---|---|---|
| CYP51 gene mutations are not the primary driver of azole resistance [1] | Ligand-binding studies showed recombinant C. krusei CYP51 still binds strongly to azoles (Kd in µM range). | Resistance is not caused by altered drug-target binding affinity. |
| Potential role of efflux pumps and transporters [2] | Genomic analysis of a clinical isolate revealed a unique profile of transporter genes. | Suggests drug efflux as a complementary or alternative resistance mechanism. |
| Contribution of non-target based mechanisms [1] | Heterologous expression and purification of functional C. krusei CYP51 confirmed that the enzyme itself is not inherently "different" in a way that causes resistance. | Points to other cellular mechanisms, such as efflux or membrane composition, as the source of resistance. |
To systematically investigate the resistance of C. krusei, researchers typically employ a combination of molecular cloning, biochemical assays, and genomic analyses. The workflow below outlines the key steps for studying the CYP51 target and alternative mechanisms.
This protocol is used to obtain a pure, functional enzyme for direct biochemical study [1].
Step 1: Gene Amplification and Cloning
CkCYP51 gene from genomic DNA of a C. krusei clinical isolate.Step 2: Heterologous Expression in E. coli
Step 3: Protein Purification
This assay directly tests if the drug can bind to its target enzyme [1].
This approach helps identify mutations in CYP51 and other resistance-associated genes across multiple clinical isolates [3].
Step 1: DNA Extraction
Step 2: Library Preparation and Sequencing
Step 3: Bioinformatic Analysis
CYP51 gene and genes for efflux pumps (e.g., ABC1, ABC2).Q1: If CYP51 mutations aren't the main cause, why is C. krusei inherently resistant to this compound? The resistance is likely multifactorial. Strong evidence points to efficient drug efflux by membrane transporters [2] as a key mechanism. The target enzyme itself is functional and binds to azoles, but the drugs may be prevented from reaching an effective intracellular concentration.
Q2: What is the most efficient method to screen for C. krusei CYP51 mutations in my clinical isolates?
Whole Genome Sequencing (WGS) is the most comprehensive method [3]. It not only allows you to sequence the entire CYP51 gene to identify all potential mutations but also enables you to simultaneously investigate other resistance mechanisms, such as mutations or overexpression of efflux pump genes.
Q3: Are there any promising new antifungals or strategies to overcome this resistance? Research is focusing on novel tetrazole antifungals (e.g., VT-1161, VT-1129) designed for better selectivity and efficacy [4]. Another strategy is combination therapy, using azoles with other drug classes like echinocandins (e.g., micafungin) or polyenes (e.g., amphotericin B) to overcome resistance [1].
Fluconazole's physicochemical properties make it highly susceptible to clearance by CRRT. The core reasons for subtherapeutic levels include:
Recent pharmacokinetic studies and clinical observations support the use of higher-than-standard doses for patients on CRRT. The table below summarizes key findings from the literature.
| Study Population | Recommended Dosing Regimen | Key Findings & Target | Source |
|---|
| Critically ill adults on CVVHD | Prophylaxis: 400 mg BID Therapy: 800 mg BID | 100% target attainment (trough 10-50 mg/L for prophylaxis; 15-50 mg/L for therapy). | [4] | | ARF patients on CRRT | Loading: 800 mg or 12 mg/kg Maintenance: Dose adjustment required based on body weight and CRRT dose. | Standard maintenance (400 mg or 6 mg/kg QD) failed at moderate-high CRRT doses. Target: fAUC/MIC ≥100. | [1] [5] | | Patients on ECMO & CRRT | Loading: 12 mg/kg Maintenance: 6 mg/kg Q24H | >90% target attainment only for MIC ≤1 mg/L. Body weight is a critical covariate for clearance. | [2] | | General critically ill patients | Higher doses needed, especially with ARC or CRRT. | Substantial variability and underexposure common. Troughs of 10-15 mg/L correspond to fAUC/MIC ≥100 for MIC=4 mg/L. | [3] |
For scientists investigating this issue, the following methodologies from recent studies provide a robust framework.
This approach is used to quantify the impact of patient-specific factors (covariates) on drug disposition.
This technique uses the developed PopPK model to predict the success of various dosing regimens.
The following diagram illustrates a logical approach to managing this compound therapy in the CRRT population, integrating evidence and tools from research.
Q1: What is the primary PK/PD target for this compound efficacy? The target associated with maximal efficacy is a free-drug Area Under the Curve to Minimum Inhibitory Concentration ratio (fAUC/MIC) of 100 or greater over 24 hours [1] [5] [2]. For practical clinical use, this often correlates with trough plasma concentrations (C~min~) of 10-15 mg/L for treating infections with an MIC of 4 mg/L [3] [4].
Q2: How do different CRRT modalities (CVVH, CVVHD, CVVHDF) affect dosing? While all CRRT modalities significantly remove this compound, the specific mode and its operational parameters (especially the effluent flow rate) directly influence clearance [1] [4]. The general consensus is that dosing must be adjusted based on the delivered CRRT "dose" (e.g., mL/kg/h effluent rate), rather than the modality name alone [1].
Q3: Are there any tools to assist with dose optimization at the point of care? Yes. Research groups are developing user-friendly applications to translate complex models into clinical practice. One study created a visual and interactive Shiny application in R to help clinicians individualize this compound dosing based on a patient's body weight and specific CRRT parameters [1] [5].
Q1: What are the incidence and clinical patterns of fluconazole-induced liver injury?
This compound therapy is associated with a spectrum of liver effects. The key quantitative data is summarized in the table below [1].
| Effect | Incidence / Proportion | Clinical Description | Typical Onset & Outcome |
|---|---|---|---|
| Transient ALT Elevations | Up to 5% of patients [1] | Asymptomatic, mild-to-moderate enzyme rises; often resolve even with continued treatment. | First few weeks; benign. |
| Marked ALT Elevations (>8x ULN) | ~1% of patients [1] | Most common adverse event leading to treatment discontinuation. | First few weeks; requires monitoring. |
| Clinically Apparent Liver Injury | Rare (well-described in literature) [1] | Symptomatic, acute hepatocellular injury; may feature fever, rash, eosinophilia (hypersensitivity). | Within 1-3 weeks; usually self-limited but recovery may be slow (2-3 months). |
| Acute Liver Failure | Very rare (fatal cases reported) [1] | Massive hepatic necrosis leading to liver failure and death. | Can occur within 3-4 weeks of initiation. |
Q2: What are the recommended liver function monitoring protocols during this compound administration?
Routine monitoring of serum liver enzymes is recommended. The protocol should be guided by the risk of progression to serious liver injury, which is best identified by applying Hy's Law [2].
Q3: What is the mechanism behind this compound-induced hepatotoxicity?
The exact mechanism of the idiosyncratic, clinically apparent liver injury is not fully elucidated. However, its primary pharmacological action and known interactions are detailed below.
Diagram 1: Mechanism of this compound action and hepatotoxicity. The diagram illustrates this compound's primary antifungal effect (green/yellow/red pathway) and its interaction with human metabolic enzymes (blue). The mechanism for rare, serious liver injury remains unknown (dashed line) [1] [3].
Q4: What are the key risk factors for developing hepatotoxicity?
The main risk factors identified from the literature include:
Q5: How should suspected this compound-induced liver injury be managed in a clinical trial setting?
The following workflow outlines the critical steps for management based on current clinical guidance.
Diagram 2: Clinical management workflow for suspected this compound hepatotoxicity. The key steps include immediate discontinuation, thorough investigation, and vigilant monitoring. Applying Hy's Law is critical for assessing the risk of progressive liver failure [1] [2].
Q1: What is the primary mechanism behind the fluconazole-warfarin interaction? this compound potently inhibits the cytochrome P450 (CYP) enzyme 2C9, which is the primary metabolizer of the more potent S-enantiomer of warfarin [1] [2]. This inhibition reduces the clearance of warfarin, leading to its accumulation and a significant increase in its anticoagulant effect, as measured by the Prothrombin Time-International Normalized Ratio (PT-INR) [3] [2].
Q2: Does the timing of this compound and warfarin administration affect the interaction? Emerging evidence from a case report suggests that yes, administration timing can influence the degree of interaction. When warfarin and this compound were administered simultaneously in the morning, a marked increase in PT-INR was observed. Conversely, when warfarin was given in the evening and this compound in the morning, the PT-INR remained stable [2]. This is hypothesized to be due to achieving higher simultaneous plasma concentrations of both drugs with concurrent dosing, leading to stronger enzyme inhibition.
Q3: What is the clinical risk of QT prolongation with this compound, and is it dose-dependent? The risk of clinically significant QT prolongation (e.g., >500 ms) with this compound appears to be relatively low. A large prospective study found a prevalence of 4.7% in patients on combination therapy with ciprofloxacin, and no patients had a QTc interval rise above 500 ms [4]. Studies on high-dose this compound (1200 mg/day) for cryptococcal meningitis showed a mean QTc increase of about 10 ms but did not find a significant increase in the proportion of patients developing a QTc over 500 ms [5]. However, life-threatening arrhythmias like Torsades de Pointes (TdP) have been reported, particularly when this compound is combined with other QT-prolonging drugs or in patients with additional risk factors [6] [7] [8].
Q4: What are the critical risk factors for this compound-associated Torsades de Pointes (TdP)? TdP is a rare but serious complication. Key risk factors identified in case reports and reviews include:
Table 1: Summary of QT Prolongation Studies with this compound
| Study Population | This compound Dose | Key Findings on QTc Interval | Prevalence of Clinically Significant Prolongation (QTc >500 ms) | Recommendation |
|---|---|---|---|---|
| Hospitalized patients on ciprofloxacin & this compound [4] | Not Specified | Mean increase of 10.7 ms (95% CI: 7.2, 14.1 ms) | 4.7% (overall prolongation); 0% in this cohort | Routine ECG monitoring may not be necessary given low prevalence. |
| Cryptococcal meningitis patients [5] | 1200 mg/day | Mean increase of 10.1 ms in this compound group vs. -12.6 ms in control group | 1.0% (1 patient in this compound group) | ECG monitoring need not be mandatory with this dose for short periods, but correct electrolytes and avoid other QT-prolonging drugs. |
Table 2: Clinical Management Strategies for Key Interactions
| Interaction | Recommended Management & Monitoring |
|---|
| This compound & Warfarin | - INR Monitoring: Check INR within days of starting or stopping this compound and frequently during co-administration [9] [1].
Protocol 1: Assessing QT Prolongation in a Clinical Cohort [4]
Protocol 2: Evaluating the Impact of Dosing Time on Drug Interaction [2]
The following diagrams illustrate the core mechanisms of the drug interactions discussed.
This compound QT Prolongation Mechanism
The table below summarizes the primary covariates identified as significantly influencing fluconazole exposure in critically ill and obese populations.
| Covariate | Impact on PK Parameters | Clinical Implications for Dosing |
|---|---|---|
| Total Body Weight (TBW) & Obesity [1] [2] | Increases Volume of Distribution (Vd) and Clearance (CL). | Weight-based dosing (using TBW) is necessary to achieve PK/PD targets [1] [2]. |
| Augmented Renal Clearance (ARC) [3] | Significantly increases CL. | Higher or more frequent doses required to avoid underexposure [3]. |
| Renal Replacement Therapy (RRT) [4] [3] | Increases CL, but extent is variable. | Dose adjustment is necessary; using Lean Body Weight (LBW) for calculations may be appropriate in morbidly obese patients on CVVH [4] [3]. |
| Sex [2] | Vd is approximately 27% larger in males. | Males, particularly those obese, may require different dosing to achieve target exposure [2]. |
Standard fixed doses (e.g., 200-400 mg/day) are often insufficient in this population. The following evidence-based strategies are recommended:
The following workflow summarizes the core methodology from key studies investigating this compound PK in this specific population [1] [3].
Q1: Why is there such high PK variability for this compound in critically ill obese patients? The variability arises from the combined effects of two conditions. Obesity increases Vd and CL due to higher fat/lean mass and cardiac output [1] [2]. Critical illness causes pathophysiological changes like fluid shifts, organ dysfunction, and ARC, which further alter Vd and CL [1] [3]. These factors together significantly increase the risk of missing PK/PD targets.
Q2: Should I use Total Body Weight or Lean Body Weight for dosing in extreme obesity? The evidence points to Total Body Weight as the primary descriptor for Vd and CL in obesity [2]. However, in complex cases like morbidly obese patients (e.g., BMI >40 kg/m²) receiving CVVH, using Lean Body Weight for calculations has proven effective in achieving PD targets and may be a prudent clinical approach [4] [6]. The choice may depend on the clinical scenario and availability of TDM.
Q3: When is Therapeutic Drug Monitoring (TDM) for this compound most justified? While not routine for all patients, TDM is highly recommended in:
For reliable results, it's crucial to follow standardized methods. The table below outlines the consensus interpretive criteria for this compound and Candida species.
| Parameter | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
|---|---|---|---|
| MIC Breakpoint (μg/mL) | ≤ 8 [1] | 16 - 32 [1] | ≥ 64 [1] |
| Disk Diffusion (mm) | ≥ 19 [1] | 15 - 18 [1] | ≤ 14 [1] |
| Clinical Implication | High likelihood of treatment success with standard doses [1]. | Likely responds to higher doses (e.g., 800 mg load, then 400 mg/day) [1]. | High likelihood of treatment failure [1]. |
| Key PK/PD Ratio | Dose/MIC ratio ≥ 25 is predictive of a positive outcome [1]. |
Species-Specific Considerations:
The CLSI broth microdilution method (M27) is the reference standard [5] [6].
1. Reagent and Medium Preparation
2. Inoculum Preparation and Incubation
3. MIC Endpoint Reading
The following diagram illustrates the core workflow for the reference broth microdilution method.
Here are solutions to frequently encountered problems in the lab.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Trailing Growth [6] | Partial inhibition of growth over a wide MIC range; common with azoles. | Use the 80% inhibition endpoint at 48h. Consider a fluorescent method (CFDA) that quantifies viability to provide a clearer endpoint [6]. |
| Low-High MIC Phenotype [6] | Discordant MICs (e.g., Susceptible at 24h, Resistant at 48h). | Rely on the 48-hour reading. The CFDA-modified method can correctly classify these strains as susceptible [6]. |
| High Inter-laboratory Variability [6] | Subjective visual endpoint determination. | Implement rigorous training. Use reference strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258) for quality control [5]. |
| Discrepant Results with Alternative Methods [5] | Method-dependent differences (e.g., Etest, disk diffusion vs. reference BMD). | Validate all alternative methods against the reference BMD. For disk diffusion, use Rosco Neo-Sensitabs with updated breakpoints (R ≤16 mm, S ≥30 mm) for better agreement [5]. |
Understanding resistance mechanisms is key to interpreting MIC data and troubleshooting.
The diagram below summarizes how these primary mechanisms work at a cellular level.
The diagram below illustrates the core workflow for using Monte Carlo simulation to optimize a fluconazole dosing regimen, from model development to the final dosing recommendation.
The table below summarizes the methodologies from two recent studies that successfully applied this workflow to optimize this compound dosing.
| Study Aspect | Pediatric Hemato-Oncologic Patients [1] | Acute Renal Failure (ARF) Patients on CRRT [2] [3] |
|---|---|---|
| Core Objective | Evaluate prophylaxis dosing for Candida spp. in children. | Optimize treatment dosing in critically ill patients on continuous renal replacement therapy. |
| PopPK Model | Structural Model: One-compartment with first-order elimination [1].
Software: nlmixr2 in R with FOCEI algorithm [1].
Covariates: Body weight (allometrically scaled) [1]. | Structural Model: One-compartment model with a tandem CRRT compartment [2].
Software: NONMEM [2].
Covariates: Body weight, CRRT dose, and acute renal failure status [2]. |
| PK/PD Target | Target: fAUC/MIC ≥ 100 [1].
Pathogen & MIC: Susceptible Candida spp., MIC = 2 mg/L [1].
Free fraction: 89% (based on 11% protein binding) [1]. | Target: fAUC/MIC ≥ 100 [2] [3].
Pathogen & MIC: Based on primary MIC distribution of Candida species [3]. |
| Simulation Setup | Virtual Patients: 2500 (50 patients replicated 50 times) [1].
Regimens Tested: 3, 6, 12, 15, and 18 mg/kg daily [1]. | Virtual Patients: 1000 patients [3].
Variables: Body weight and CRRT dose intensity [2]. |
| Success Metric | Probability of Target Attainment (PTA) > 90% [1]. | Probability of Target Attainment (PTA) for guideline-recommended loading (800 mg/12 mg/kg) and maintenance (400 mg/6 mg/kg) doses [2]. |
You can use the following FAQ to address common problems during experiment design and analysis.
Q1: What should I do if my PTA for standard dosing regimens is unacceptably low?
Q2: How do I handle uncertainty in the exact MIC value for my simulation?
Q3: My PopPK model has a limited sample size. Are the results still valid?
Q4: The Monte Carlo simulation is computationally intensive and slow. How can I improve this?
rxode2 for simulation [1].The studies highlighted use well-established software tools that you can adopt:
nlmixr2 in R [1].rxode2 package in R [1] or the ADAPT II software [5].
The table below summarizes key efficacy and safety outcomes for fluconazole and voriconazole in invasive candidiasis, based on meta-analyses and clinical trials.
| Aspect | This compound | Voriconazole | Supporting Evidence & Context |
|---|---|---|---|
| Overall Mortality | No significant difference vs. amphotericin B or voriconazole [1] [2] | No significant difference vs. amphotericin B + this compound regimen [2] | A large randomized trial found voriconazole non-inferior to a regimen of amphotericin B followed by this compound [2]. |
| Microbiological Efficacy | Higher rate of microbiological failure vs. amphotericin B and anidulafungin [1] | Clears blood cultures as quickly as amphotericin B/fluconazole regimen [2] | The same trial noted no difference in the median time to negative blood culture (2.0 days) [2]. |
| In Vitro Activity | Standard in vitro activity | 10- to 100-fold greater in vitro activity against most yeast species [3] | This enhanced activity is particularly relevant for less susceptible species like C. glabrata and C. krusei [3]. |
| Safety Profile | Fewer adverse events vs. amphotericin B [1] | Fewer cases of renal toxicity vs. amphotericin B/fluconazole [2] | However, voriconazole is associated with transient visual disturbances and liver enzyme abnormalities [4] [2]. |
| Key Considerations | First-line option for stable patients with susceptible species [1] | Oral stepdown option; broader spectrum including mold coverage [2] | Voriconazole offers both IV and oral formulations, making it a flexible option for complete therapy [2]. |
For researchers, the details of the pivotal studies providing the data above are critical.
Pivotal Non-Inferiority Trial (Voriconazole vs. Amphotericin B/Fluconazole)
Systematic Review and Meta-Analysis of Antifungal Treatments
The following diagram illustrates the general decision pathway for using these azoles in invasive candidiasis, based on the synthesized evidence.
Figure 1: A simplified clinical decision pathway for considering this compound and voriconazole in invasive candidiasis treatment.
Figure 2: The core mechanism of action of azole antifungals. Both this compound and voriconazole inhibit the enzyme CYP51, disrupting ergosterol synthesis in the fungal cell membrane. Voriconazole's structural differences contribute to its higher binding affinity and broader spectrum [3].
The table below summarizes the core characteristics of each method based on published studies and validation data [1] [2] [3].
| Feature | Microbiological Assay | Chromatographic Methods (HPLC/UPLC) |
|---|---|---|
| Fundamental Principle | Measures growth inhibition of a test microorganism (e.g., Candida albicans) [2]. | Physicochemical separation and detection based on retention time in a column [1] [3]. |
| Key Output | Zone of inhibition diameter or minimum inhibitory concentration (MIC) [2]. | Peak area, retention time, and concentration [1]. |
| Measured Property | Bioactivity (potency) [2]. | Specific chemical concentration [4]. |
| Specificity | Lower; can be affected by other active compounds in the sample [2]. | High; can distinguish this compound from impurities and other drugs [1] [5]. |
| Sensitivity (LOD/LOQ) | ~2 μg/mL [4] | HPLC-UV: ~0.1 μg/mL [4]; LC-MS: Even higher [3] |
| Precision (RSD) | Intra-day: ~4.0%; Inter-day: ~4.5% [2] | HPLC: Typically <2.5% [4] |
| Accuracy (Mean Recovery) | ~102.9% [2] | ~99.49% (by assay) [1] |
| Throughput | Lower; requires 24-hour incubation [2]. | High; rapid run times (e.g., 2.23 minutes for FLZ) [1]. |
| Cost & Equipment | Lower equipment cost [4]. | High initial investment for instrumentation [3]. |
| Ideal Application | Routine potency testing, therapeutic drug monitoring when bioactivity is key [2] [4]. | Stability-indicating methods, pharmacokinetic studies, multi-analyte panels, impurity profiling [1] [3] [5]. |
Here are the detailed methodologies for the two types of assays as described in the literature.
This protocol is adapted from studies that standardized a this compound bioassay using Candida albicans ATCC 18804 [2] [4].
This protocol is based on a developed and validated RP-HPLC method for this compound [1].
1. Instrumentation and Conditions:
2. Standard Solution Preparation: Accurately weigh about 10 mg of this compound working standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with the mobile phase to obtain a 100 μg/mL primary solution [1].
3. Sample Solution Preparation: For a pharmaceutical formulation (e.g., tablet powder), weigh a quantity equivalent to 10 mg of this compound. Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Filter the solution before injection [1].
4. Chromatography and Analysis: Inject the standard and sample solutions. This compound typically elutes at around 2.23 minutes under these conditions. The method is validated for system suitability, ensuring a tailing factor <2.0 and theoretical plates >2000 [1].
Independent studies have consistently shown a strong correlation between the results obtained from both methods.
The following diagram illustrates the logical process for choosing the most appropriate analytical method based on your project's primary goal.
| Outcome Measure | Findings (this compound vs. Control) | Relative Risk (RR) / Effect Size | Number of Studies/Infants Included |
|---|---|---|---|
| Invasive Fungal Infection (IFI) | Significant reduction [1] [2] [3] | RR = 0.37 to 0.40 [2] [3] | 8-14 studies (up to 1,835 infants) [1] [2] |
| Fungal Colonization | Significant reduction [1] [2] [3] | RR = 0.32 [1] [2] [3] | 5-14 studies (up to 1,835 infants) [1] [2] |
| Overall Mortality | Significant reduction in most analyses [1] [2] | RR = 0.75 to 0.77 [1] [2] | 9-14 studies (up to 1,835 infants) [1] [2] |
| Fungal Infection-Related Mortality | Significant reduction [2] | RR = 0.17 [2] | 3 studies (581 infants) [2] |
| Safety Profile | No significant difference in common complications (e.g., abnormal liver function, NEC, BPD, PDA, ROP) [1] [2] | Not applicable | Various |
For researchers seeking to interpret or replicate these findings, understanding the underlying methodologies is crucial.
The following chart illustrates the evidence-based decision pathway for considering this compound prophylaxis, synthesized from the review findings.
The diagram summarizes that prophylaxis is primarily recommended in settings with a high baseline incidence of IFI (e.g., ≥5%) or for highest-risk infants, such as those with Extremely Low Birth Weight (ELBW) [4].
The table below summarizes key mortality and infection outcomes from multiple studies and meta-analyses, comparing this compound prophylaxis against placebo or no treatment in VLBW infants.
| Outcome Measure | Result with this compound | Result with Control (Placebo/No Treatment) | Relative Risk (RR) or Effect Size [95% Confidence Interval] | Citations |
|---|---|---|---|---|
| Fungal Infection-Related Mortality | 0.6% (2/347) | 5.1% (12/234) | RR = 0.17 [0.05, 0.64] | [1] |
| Overall In-Hospital Mortality | 15.7% (138/878) | 22.7% (172/757) | RR = 0.75 [0.61, 0.91] | [1] |
| Incidence of Invasive Fungal Infection (IFI) | 6.7% (56/835) | 21.3% (151/707) | RR = 0.37 [0.21, 0.65] | [1] |
| Overall Mortality (Meta-Analysis) | --- | --- | RR = 0.77 [0.61, 0.97] | [2] |
| Incidence of IFI (Meta-Analysis) | --- | --- | RR = 0.39 [0.24, 0.64] | [2] |
The data in the previous section is derived from rigorous clinical research. Here are the detailed methodologies from key studies.
A 2023 meta-analysis in the Italian Journal of Pediatrics provides a high-level overview of the evidence synthesis process [1].
Individual RCTs included in the meta-analyses often follow a design similar to the one below, which evaluates the primary clinical endpoints [3] [4].
This compound prophylaxis appears to have a favorable safety profile in VLBW infants, which is critical for its risk-benefit assessment.
While the data is compelling, it's important to consider the context.
The table below summarizes the hepatotoxicity potential of major systemic antifungal drug classes, based on data from the provided sources.
| Antifungal Agent/Class | Risk of Liver Enzyme Elevation | Risk of Clinically Apparent Liver Injury | Key Characteristics and Comparisons |
|---|
| Fluconazole [1] [2] | Common (Transient, mild-to-moderate elevations in up to 5-7% of patients) | Rare, but well-described (Likelihood score: B) | • Liver injury is typically hepatocellular, occurring within the first few weeks. • ALT elevations >8x ULN occur in ~1% of patients, often leading to discontinuation [1]. | | Ketoconazole [3] | Information missing | Higher incidence than other systemic antifungals | • Historically associated with a higher risk of hepatic damage [3]. • A clinical trial noted patients were three times more likely to develop hepatitis than those on griseofulvin [3]. | | Itraconazole [3] [4] | Information missing | Reported, but less common than ketoconazole | • Animal studies suggest it can cause dose-dependent increases in liver enzymes and histological damage [4]. | | Terbinafine [3] | Information missing | Reported | • A post-marketing study of 25,884 patients identified two cases of symptomatic hepatic injury [3]. | | Amphotericin B Formulations [5] | Information missing | Rare (Clinically evident injury and discontinuation are uncommon) | • Liver injury is considered relatively subtle and reversible. • Lipid formulations may have a stronger association with DILI than the deoxycholate form, possibly due to their carriers [5]. | | Echinocandins [5] | Information missing | Information missing | • Mentioned as part of the modern antifungal arsenal, but no specific hepatotoxicity data was provided in the search results [5]. |
Supporting data from clinical reviews and studies provide a deeper understanding of the risks.
The methodologies from the cited sources provide a framework for evaluating antifungal-induced liver injury.
Systematic Review Protocol (from PMC):
(antifungal OR ketoconazole OR this compound) AND (acute liver failure OR liver damage) [3].FAERS Database Analysis Protocol (from PubMed 2025):
In Vivo Animal Model Protocol (from Academia.edu):
The following diagram illustrates the hypothesized pathways through which azole antifungals like this compound may cause liver injury.
Clinical Management Strategy:
For researchers and drug development professionals, the data underscores that:
| Parameter | Fluconazole | Itraconazole |
|---|---|---|
| Molecular Weight | 305 g/mol [1] | 706 g/mol [2] |
| Lipophilicity (Log D) | Low (0.5) [2] | High (>5.0) [2] |
| Plasma Protein Binding | Low (11-12%) [1] | Very High (99.8%) [2] |
| Volume of Distribution (Vss) | ~0.7 L/kg (similar to total body water) [2] [1] | ~11 L/kg (large) [2] |
| Primary Route of Elimination | Renal excretion (~80% as unchanged drug) [1] | Extensive hepatic metabolism [2] [3] |
| Bioavailability | High (>90%), unaffected by food [1] [4] | Variable; enhanced by food (dependent on formulation) [4] |
| CSF Penetration | High (~80% of plasma levels) [1] | Low to Moderate [2] |
| Skin Penetration (Stratum Corneum) | High concentrations, 10x plasma levels at 24h [5] | High concentrations, but lower than this compound in epidermis [5] |
| Abscess Fluid Penetration | Good (fluid/plasma ratio: 0.66-1.02) [6] | Moderate (fluid/plasma ratio: 0.39-1.83) [6] |
| Abscess Tissue Penetration | Good (tissue/plasma ratio: 0.21-1.37) [6] | High (tissue/plasma ratio: 0.51-15.9) [6] |
The comparative data in the table is supported by specific experimental studies that illustrate the real-world penetration of these drugs.
Penetration into Soft Tissue Abscesses: A 2024 study measured concentrations in a lung transplant patient with Candida albicans invasive candidiasis [6]. The data demonstrates that while both drugs can achieve concentrations above the MIC in infected tissues, itraconazole exhibits much wider variability and can achieve significantly higher tissue concentrations than plasma [6]. This compound shows more consistent and predictable penetration closer to plasma levels [6].
Distribution in Skin Tissue: A guinea pig study investigated the intracutaneous distribution of both drugs [5]. The data confirms that This compound reaches high concentrations throughout the skin layers, including the epidermis and dermis [5]. While itraconazole also penetrates the stratum corneum effectively, its concentration in the deeper epidermis and dermis was lower than that of this compound [5].
The distinct pharmacokinetic profiles of this compound and itraconazole lead to different clinical applications and monitoring considerations.
Drug Interactions and Monitoring: Due to its metabolism by CYP3A4, itraconazole has a high potential for drug-drug interactions and exhibits significant inter- and intra-patient pharmacokinetic variability, making it a strong candidate for therapeutic drug monitoring (TDM) [2] [3]. This compound, which undergoes minimal metabolism and has predictable pharmacokinetics, does not require routine TDM, except in special cases like renal dysfunction [1] [3].
Therapeutic Applications: The penetration profile dictates their preferred use.
The following diagram illustrates the general distribution principles of antifungal agents, which underpin the different behaviors of this compound and itraconazole.
This compound resistance is primarily driven by alterations in the drug target, enhanced drug efflux, and the emergence of cellular adaptive strategies. The table below summarizes the key mechanisms and supporting experimental evidence.
| Mechanism | Key Genes/Proteins Involved | Experimental Evidence & Findings |
|---|---|---|
| Drug Target Alteration | ERG11 / CYP51 (encoding 14-α-demethylase) | >140 distinct amino acid substitutions in C. albicans Erg11 clinical isolates; Cyp51A promoter duplications with substitutions (TR34/L98H, TR46/Y121F/T289A) in A. fumigatus linked to environmental/clinical azole resistance [1]. |
| Enhanced Drug Efflux | ATP-binding cassette (ABC) transporters: CDR1, CDR2 Transcription factor: TAC1 [2] [1] | TAC1 gain-of-function (GOF) mutations cause constitutive CDR1/CDR2 overexpression [2] [1]. Mediator tail complex (specifically Med2, encoded by the TLO gene family) required for Tac1-activated CDR1 expression; alpha/beta clade TLO genes restore this compound resistance in tloΔ mutants [2]. | | Efflux Regulation | Transcription Factor: MRR1, UPC2 [1] | UPC2 GOF mutations lead to constitutive ERG11 overexpression [1]. | | Tolerance (Adaptive Growth) | Not fully defined; distinct from resistance (MIC) | Disk diffusion & broth microdilution assays quantify tolerance via Fraction of Growth (FoG) and radius of inhibition (RAD). C. albicans exhibits temperature-dependent tolerance (high at 37°C). S. cerevisiae develops petite mutants (mitochondrial dysfunction) with shifted phenotype: increased resistance, decreased tolerance [3]. |
The following diagram illustrates the core molecular pathways that contribute to this compound resistance in pathogenic fungi like Candida albicans.
Diagram Title: Core Molecular Mechanisms of this compound Resistance
Long-term this compound use exerts selective pressure that can alter the ecological landscape of Candida species. The data, however, presents a nuanced picture.
The table below summarizes resistance rates and ecological trends for key pathogenic species.
| Species | Resistance & Ecological Trends | Notes / Geography |
|---|---|---|
| Candida albicans | Generally low resistance (≤5% in most settings) [6] [7]. | Intrinsically susceptible; resistance is acquired. |
| Nakaseomyces glabrata (Candida glabrata) | Moderate & rising this compound resistance [6] [7]. High rates of cross-resistance to other azoles [6]. | Resistance highest in North America; also a concern in Europe [6]. | | Candida auris | >90% this compound-resistant globally [6]. Highly transmissible, causes hospital outbreaks [7]. | Multidrug-resistant; azoles largely ineffective. Some clade variation (e.g., East Asian clade less resistant) [6]. | | Candida parapsilosis | Emerging resistant clones can cause hospital outbreaks [6]. | this compound prophylaxis linked to increases in resistant C. parapsilosis invasive infections [5]. |
The efficacy of this compound is not only a matter of microbial susceptibility but also of host pharmacokinetics (PK), which can be significantly altered in critically ill patients.
The ecological impact of this compound extends beyond the clinic into the broader environment.
The diagram below maps the journey of azole antifungals from clinical and agricultural use into the environment.
Diagram Title: Environmental Pathway and Impact of Azole Antifungals
For researchers looking to replicate or design studies, here are detailed methodologies for key experiments cited.
1. Disk Diffusion Assay for Tolerance Measurement [3]
diskImageR pipeline in R to calculate the Fraction of Growth (FoG) and the radius of inhibition (RAD).2. CRISPR-Cas9 for Introducing TAC1-5 Mutation [2]
3. Therapeutic Drug Monitoring (TDM) & PK Analysis [8]
Irritant;Health Hazard